molecular formula C4H2ClN3O2 B11758363 5-Chloro-2-nitropyrimidine

5-Chloro-2-nitropyrimidine

Cat. No.: B11758363
M. Wt: 159.53 g/mol
InChI Key: DQNVPWCOTJECLU-UHFFFAOYSA-N
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Description

5-Chloro-2-nitropyrimidine is a high-purity heteroaromatic intermediate valued in scientific research for its dual reactive sites. The chlorine and nitro groups on the pyrimidine ring make it an excellent substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Its primary research applications include serving as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional organic materials. Researchers utilize this compound to construct more complex molecular architectures, particularly in developing kinase inhibitors and other small-molecule therapeutics. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use. Handling should adhere to appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2ClN3O2

Molecular Weight

159.53 g/mol

IUPAC Name

5-chloro-2-nitropyrimidine

InChI

InChI=1S/C4H2ClN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H

InChI Key

DQNVPWCOTJECLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 5-Chloro-2-nitropyridine (CAS 52092-47-4)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 5-Chloro-2-nitropyridine , corresponding to CAS number 52092-47-4 .

A Strategic Intermediate for Regioselective Pyridine Functionalization

Part 1: Executive Summary & Chemical Identity

Editorial Note on Nomenclature: The request specified "5-Chloro-2-nitropyrimidine." However, the CAS number 52092-47-4 is uniquely assigned to 5-Chloro-2-nitropyridine . 2-Nitropyrimidines are chemically unstable and rare due to the electron-deficient nature of the 1,3-diazine core at the 2-position. This guide focuses on the stable, commercially significant pyridine derivative defined by the CAS number.

Core Utility: 5-Chloro-2-nitropyridine is a bifunctional electrophile used extensively in drug discovery. Its value lies in the orthogonal reactivity of its two substituents:

  • C2-Nitro Group: A "super-leaving group" highly activated for Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C5-Chloro Group: A robust handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that typically remains inert during C2 functionalization.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyData
Chemical Name 5-Chloro-2-nitropyridine
CAS Number 52092-47-4
Molecular Formula

Molecular Weight 158.54 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 119–123 °C
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Hazards Skin/Eye Irritant; Potential sensitizer; Energetic (Nitro group)

Part 2: Synthesis Protocol (The Oxidative Route)

The most robust industrial route to CAS 52092-47-4 is the oxidation of 2-amino-5-chloropyridine . This method avoids the harsh conditions of direct nitration, which often leads to poor regioselectivity or ring deactivation.

Reaction Scheme

The transformation utilizes Caro’s Acid (peroxymonosulfuric acid), generated in situ from concentrated sulfuric acid and hydrogen peroxide.

Detailed Methodology

Note: This reaction is exothermic and involves strong oxidizers.[1] Perform behind a blast shield.

  • Preparation of Oxidant:

    • Cool 50 mL of concentrated sulfuric acid (

      
      ) to 0°C in an ice/salt bath.
      
    • Dropwise, add 25 mL of 30% Hydrogen Peroxide (

      
      ).[2] Maintain internal temperature <10°C to prevent decomposition.
      
  • Substrate Addition:

    • Dissolve 5.0 g (39 mmol) of 2-amino-5-chloropyridine in 20 mL of concentrated

      
      .
      
    • Add this amine solution dropwise to the oxidant mixture at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir vigorously for 20–48 hours. The solution will turn from colorless to light yellow.

  • Work-up & Isolation:

    • Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. Caution: Significant exotherm.

    • The product will precipitate as a solid.[2]

    • Filter the solid and wash exclusively with cold water until the filtrate is neutral (pH ~7).

  • Purification:

    • Recrystallize from hot ethanol (EtOH) to yield 5-Chloro-2-nitropyridine as colorless/pale yellow needles.

    • Typical Yield: 70–75%.

Part 3: Reactivity & Mechanistic Insight

As an Application Scientist, it is critical to understand why this molecule is selected over 2,5-dichloropyridine. The answer lies in the Nitro Effect .

The Mechanism: Nitro-Activated

In 5-Chloro-2-nitropyridine, the nitro group at C2 is ortho to the pyridine nitrogen. This creates a position of extreme electron deficiency.

  • Leaving Group Hierarchy: In this specific scaffold, the Nitro group (

    
    ) is a superior leaving group compared to the Chloride (
    
    
    
    ) at C5.[3]
    • Reasoning: The Meisenheimer complex formed by attack at C2 is stabilized by both the ring nitrogen and the electron-withdrawing nitro group itself.

  • Regioselectivity: Nucleophiles (amines, alkoxides, thiols) will exclusively attack C2 , displacing the nitro group (denitration). The C5-Cl bond remains intact.

Visualization: Reactivity Workflow

The following diagram illustrates the divergent synthesis capabilities, showing how the molecule serves as a linchpin for building complex scaffolds.

G Start 2-Amino-5-chloropyridine Intermediate 5-Chloro-2-nitropyridine (CAS 52092-47-4) Start->Intermediate Oxidation (H2O2/H2SO4) ProductA Product A: 2-Alkoxy-5-chloropyridine (Ether Linkage) Intermediate->ProductA SNAr (RO-) Displaces NO2 ProductB Product B: 2-Amino-5-chloropyridine deriv. (Amine Linkage) Intermediate->ProductB SNAr (RNH2) Displaces NO2 FinalDrug Final Drug Scaffold (Biaryl System) ProductA->FinalDrug Suzuki Coupling (Pd, Ar-B(OH)2) at C5-Cl Position ProductB->FinalDrug Buchwald Coupling at C5-Cl Position

Figure 1: The "Nitro-First" functionalization strategy. Note the displacement of the nitro group (Red Arrow) precedes the utilization of the chloro-handle.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Many kinase inhibitors require a hydrogen-bond acceptor motif in the "hinge-binding" region.

  • Workflow: Researchers react 5-Chloro-2-nitropyridine with a primary amine (e.g., aniline or cycloalkyl amine).

  • Result: The nitro group is displaced to form a 2-aminopyridine core.

  • Advantage: This route is often higher yielding than starting with 2,5-dichloropyridine, which requires higher temperatures and can suffer from bis-substitution.

Biaryl Ether Synthesis

Synthesis of pyridine-based ethers often fails with unactivated halides.

  • Protocol: Reaction of 5-Chloro-2-nitropyridine with phenols (

    
    ) in the presence of 
    
    
    
    in DMF.
  • Outcome: Formation of 2-phenoxy-5-chloropyridines under mild conditions (Room Temp to 60°C).

  • Mechanistic Note: The nitrite anion (

    
    ) released is water-soluble and easily removed, unlike bulky halide salts.
    

Part 5: Safety & Handling (Field Notes)

1. Energetic Potential: While 5-Chloro-2-nitropyridine is not a primary explosive, nitro-pyridines can decompose violently if heated under confinement.

  • Rule: Never distill this compound to dryness.

  • Storage: Store below 8°C.

2. Toxicology:

  • Skin: Causes irritation and potential sensitization. Permeation through gloves is faster for nitro-aromatics; use double-gloving (Nitrile/Neoprene).

  • Inhalation: Dust is highly irritating to the respiratory tract. Always weigh in a fume hood.

3. Waste Disposal: The reaction byproducts (nitrites) are toxic to aquatic life. Quench aqueous waste with sulfamic acid or bleach (to oxidize nitrite to nitrate) before disposal, adhering to local environmental regulations.

References

  • BenchChem. Synthesis and Application of 5-Chloro-2-nitropyridine (CAS 52092-47-4).[2] Retrieved from

  • ChemicalBook. 5-Chloro-2-nitropyridine Properties and Synthesis Routes. Retrieved from

  • GuideChem. Technical Specifications and Safety Data for 5-Chloro-2-nitropyridine. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Chloro-2-nitropyridine.[4][5][6][1][7] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 5-Chloro-2-nitropyridine.[8] Retrieved from

Sources

Synthesis of 5-Chloro-2-nitropyridine: Oxidative Transformation via Caro’s Acid

[1]

Executive Summary

The transformation of 2-amino-5-chloropyridine to 5-chloro-2-nitropyridine is a direct oxidation of an exocyclic amine to a nitro group.[1] This transformation is challenging due to the electron-deficient nature of the pyridine ring, which resists electrophilic attack.[1] Standard nitration conditions (HNO₃/H₂SO₄) often fail or lead to ring nitration rather than amine oxidation.[1]

The industry-standard method employs Peroxymonosulfuric acid (Caro’s Acid) , generated in situ from concentrated sulfuric acid and hydrogen peroxide.[1] This species is a potent electrophilic oxidant capable of converting the amino group (


1
Reaction Scheme

ReactionSchemeSM2-Amino-5-chloropyridine(C5H5ClN2)Inter[Nitroso Intermediate]SM->InterOxidation (-2H)ReagentH2SO4 + H2O2(Caro's Acid)Reagent->InterProd5-Chloro-2-nitropyridine(C5H3ClN2O2)Inter->ProdOxidation (+O)

Figure 1: Oxidative pathway from amine to nitro functionality via nitroso intermediate.[1]

Mechanistic Insight & Experimental Design

The Oxidant: Peroxymonosulfuric Acid ( )

The reaction relies on the equilibrium formation of Caro's acid:

1
  • Why H₂SO₄? It serves a dual purpose:

    • Dehydrating Agent: Shifts the equilibrium toward

      
       by sequestering water.[1]
      
    • Solvent: Solubilizes the protonated pyridine species.

  • Why H₂O₂ (30-50%)? Provides the active oxygen.[1] Higher concentrations increase yield but significantly raise explosion hazards.[1]

Thermodynamic Control

The mixing of H₂O₂ and H₂SO₄ is highly exothermic .[1] The oxidation reaction itself is also exothermic.[1]

  • Critical Control Point: Temperature must be maintained at 0–5°C during addition to prevent thermal decomposition of the peroxide (runaway reaction) and minimize side reactions (chlorine migration or ring opening).[1]

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv/Conc.[1][2][3][4][5][6]RoleHazard Note
2-Amino-5-chloropyridine 1.0 equivSubstrateIrritant
Sulfuric Acid (conc.) Solvent Vol. (10-15 vol)Solvent/CatalystCorrosive
Hydrogen Peroxide ~3.0 - 5.0 equiv (30% aq)OxidantExplosive/Oxidizer
Ethanol Solvent Vol.[1]RecrystallizationFlammable
Step-by-Step Methodology
Phase 1: Preparation of Oxidant (In Situ) [1]
  • Charge a 3-neck round-bottom flask with Concentrated H₂SO₄ (50 mL for 5g scale).

  • Cool the acid to 0°C using an ice/salt bath. Ensure internal temperature monitoring.

  • Dropwise Addition: Add 30% H₂O₂ (25 mL) slowly via an addition funnel.

    • Constraint: Do not allow internal temperature to exceed 10°C.[1]

    • Observation: The solution may fume slightly; ensure vigorous stirring.[1]

Phase 2: Substrate Addition & Reaction
  • Prepare a solution of 2-amino-5-chloropyridine (5.0 g, 39 mmol) in a minimal amount of concentrated H₂SO₄ (20 mL). Note: Dissolution is exothermic; cool this solution to RT before use.[1]

  • Add the substrate solution dropwise to the Caro’s acid mixture at 0°C .

  • Reaction Period: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 20–48 hours .

    • Monitoring: Monitor reaction progress via TLC (solvent: Ethyl Acetate/Hexane 1:4) or HPLC.[1] The amine starting material will disappear, and a less polar nitro spot will appear.[1]

Phase 3: Workup & Isolation
  • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 200g) with vigorous mechanical stirring.

    • Safety: This is extremely exothermic.[1] Do not add water to the acid; add acid to the ice.[1]

  • Precipitation: The product, 5-chloro-2-nitropyridine, is insoluble in dilute acid and will precipitate as a solid.[1]

  • Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.[1]

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in hot Ethanol .

  • Cool slowly to room temperature, then to 4°C.

  • Filter the crystals and dry under vacuum at 40°C.

Expected Results
  • Appearance: White to pale yellow crystalline powder.[1]

  • Yield: 65% – 75%.[1]

  • Melting Point: 119–123°C.[1][7]

Process Workflow Diagram

Workflowcluster_prepOxidant Preparationcluster_rxnOxidation Reactioncluster_workupIsolationstartStart: 2-Amino-5-chloropyridinestep1Cool Conc. H2SO4 to 0°Cstart->step1step2Add 30% H2O2 Dropwise(Maintain T < 10°C)step1->step2step3Add Substrate Solution(in H2SO4)step2->step3step4Stir at RT for 20-48hstep3->step4step5Quench on Crushed Icestep4->step5step6Filter Precipitatestep5->step6step7Recrystallize (Ethanol)step6->step7endFinal Product:5-Chloro-2-nitropyridinestep7->end

Figure 2: Operational workflow for the batch synthesis.

Safety & Hazard Analysis (E-E-A-T)

Caro’s Acid (Peroxymonosulfuric Acid) Hazards[1]
  • Explosion Risk: Mixtures of organic compounds (like acetone or alcohols) with Caro's acid are highly explosive.[1] NEVER use acetone to clean glassware used in this reaction.[1]

  • Runaway Potential: The reaction is autocatalytic with respect to temperature.[1] If cooling fails during addition, the decomposition of H₂O₂ can cause a rapid pressure buildup.[1]

Self-Validating Safety Checks
  • Peroxide Test: Before workup, test a small aliquot of the reaction mixture with starch-iodide paper.[1] If it turns dark blue immediately, excess peroxide is present.[1] Quench with saturated sodium bisulfite solution if necessary (though pouring on ice is usually sufficient for this specific scale).[1]

  • Exotherm Check: If the temperature rises >5°C during dropwise addition despite the ice bath, stop addition immediately. This indicates the accumulation of unreacted reagent.[1]

References

  • ChemicalBook. (n.d.).[1] 5-Chloro-2-nitropyridine Synthesis. Retrieved from [1]

  • PubChem. (n.d.).[1] 5-Chloro-2-nitropyridine (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • GuideChem. (2024).[1] Synthesis of 5-Chloro-2-nitropyridine. Retrieved from [1]

  • Wiley, R. H., & Hartman, J. L. (1951).[1] 2-Amino-5-chloropyridine.[1][8][9] Journal of the American Chemical Society.[1] (Foundational reference for aminopyridine properties).[1][5]

Biological Activity of 5-Chloro-2-nitropyrimidine Derivatives: A Technical Guide to Scaffold Design, Kinase Inhibition, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold due to its structural resemblance to natural nucleic acid bases. Among the various pyrimidine building blocks, 5-chloro-2-nitropyrimidine (CAS: 120583-91-7) stands out as an exceptionally versatile intermediate. The unique electronic environment of this molecule enables orthogonal functionalization, allowing researchers to rapidly generate libraries of bioactive compounds. This technical guide explores the rational design, synthesis, and biological evaluation of derivatives originating from this scaffold, with a specific focus on their role as targeted kinase inhibitors in oncology.

The Rationale for the 5-Chloro-2-nitropyrimidine Scaffold

The biological activity of pyrimidine derivatives is intrinsically linked to their ability to form critical hydrogen bonds within the active sites of biological targets, particularly the ATP-binding hinge region of kinases (). The 5-chloro-2-nitropyrimidine scaffold is engineered for rapid structure-activity relationship (SAR) exploration due to two key chemical features:

  • C2-Nitro Activation (Nucleophilic Aromatic Substitution): The nitro group is a vastly superior leaving group compared to standard halogens in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the strongly electron-withdrawing nitro moiety, allows for rapid amination at room temperature. This enables the facile introduction of diverse anilines or aliphatic amines, which are crucial for establishing hydrogen bonds with the kinase hinge region.

  • C5-Chloro Handle (Cross-Coupling): Once the C2 position is functionalized, the C5-chloro group serves as a highly stable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). This orthogonal reactivity allows medicinal chemists to append hydrophobic aryl groups that project into the deep hydrophobic pockets of kinase active sites ().

Core Biological Activities: Kinase Inhibition

Derivatives of 5-chloro-2-nitropyrimidine are predominantly developed as anticancer agents, specifically targeting receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases ().

  • Epidermal Growth Factor Receptor (EGFR): 2,5-disubstituted pyrimidines are potent inhibitors of EGFR, a major driver in non-small cell lung cancer (NSCLC). The pyrimidine N1/N3 atoms accept hydrogen bonds from the hinge region backbone (e.g., Met793). Advanced derivatives synthesized from this scaffold have been successfully engineered to overcome acquired resistance mutations, such as the T790M "gatekeeper" mutation and the C797S mutation ().

  • Focal Adhesion Kinase (FAK) and Src Kinase: Beyond EGFR, specific substitutions at the C2 and C5 positions shift the selectivity profile toward FAK and Src kinases. Inhibition of these targets disrupts tumor cell migration, invasion, and metastasis, highlighting the broad biological utility of the pyrimidine core.

Pathway Inhibitor Pyrimidine Derivative (Inhibitor) EGFR EGFR (Mutant/WT) Tyrosine Kinase Inhibitor->EGFR ATP-Competitive Binding PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes

Mechanism of action for pyrimidine derivatives inhibiting the EGFR/PI3K/AKT signaling pathway.

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols describe the transition from the raw chemical scaffold to robust biological validation.

Protocol 1: Orthogonal Derivatization of 5-Chloro-2-nitropyrimidine

Objective: Synthesize a high-purity 2-amino-5-arylpyrimidine library. Causality: Performing the SNAr reaction first exploits the highly reactive nitro group, preventing competitive side reactions at the C5 position. The subsequent Suzuki coupling requires higher activation energy, ensuring a controlled, step-wise functionalization.

  • SNAr Amination: Dissolve 5-chloro-2-nitropyrimidine (1.0 eq) in anhydrous THF. Add the desired primary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 2-4 hours. The strong electron-withdrawing effect of the nitro group ensures complete conversion without the need for thermal heating.

  • Isolation: Quench the reaction with distilled water, extract with ethyl acetate, and purify via flash chromatography to yield the 5-chloro-2-aminopyrimidine intermediate.

  • Suzuki-Miyaura Coupling: Combine the intermediate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 catalyst (0.05 eq), and K2CO3 base (3.0 eq) in a 1,4-dioxane/water mixture (4:1). Degas the system with N2 and heat at 90°C for 12 hours.

  • System Validation: Confirm the structure and purity using LC-MS and 1H-NMR. Critical Quality Attribute: Compounds must exhibit >95% purity before proceeding to biological assays to prevent false positives from catalytic impurities.

Workflow Start 5-Chloro-2-nitropyrimidine (Scaffold) SNAr SNAr Reaction (Amine Nucleophile) Start->SNAr Intermediate 5-Chloro-2-aminopyrimidine Derivative SNAr->Intermediate Suzuki Suzuki-Miyaura Coupling (Boronic Acids) Intermediate->Suzuki Product 2,5-Disubstituted Pyrimidine (Bioactive Lead) Suzuki->Product Assay In Vitro Kinase Assay (ADP-Glo) Product->Assay

Workflow for synthesizing and validating bioactive derivatives from 5-chloro-2-nitropyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50 of the synthesized derivatives against target kinases. Causality: The ADP-Glo assay is selected because it universally measures kinase activity by quantifying the ADP produced during the phosphorylation event. This provides a highly sensitive, non-radioactive, luminescence-based readout that directly correlates with ATP-competitive inhibition.

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the recombinant kinase (e.g., EGFR L858R/T790M) and the poly(Glu,Tyr) peptide substrate.

  • Compound Plating: Serially dilute the pyrimidine derivatives in DMSO to create a 10-point dose-response curve (3-fold dilutions). Transfer to a 384-well plate. Self-Validation Step: Include a DMSO-only vehicle control (0% inhibition baseline) and an Osimertinib positive control (100% inhibition baseline) to validate the assay's dynamic range and Z'-factor.

  • Kinase Reaction: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes to allow for compound-target pre-binding. Initiate the reaction by adding ATP (at the specific Km concentration for the kinase). Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent signal (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate percentage inhibition relative to vehicle controls and determine the IC50 using non-linear regression (four-parameter logistic curve).

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data for a library of 2,5-disubstituted pyrimidines derived from the 5-chloro-2-nitropyrimidine scaffold. This quantitative data highlights the profound impact of specific substitutions on kinase selectivity and biological activity.

Compound IDC2 Substitution (Amine)C5 Substitution (Aryl)EGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)FAK IC50 (nM)
Pyr-01 4-FluoroanilinePhenyl125.445.2>1000
Pyr-02 4-Fluoroaniline4-Methoxyphenyl89.112.5450.0
Pyr-03 4-Fluoroaniline3-Pyridyl45.63.8 120.5
Pyr-04 Morpholine3-Pyridyl>1000850.025.4
Osimertinib Positive ControlN/A15.01.2>1000

SAR Insights: The data demonstrates that an aniline at the C2 position combined with a hydrogen-bond accepting heteroaryl (3-pyridyl) at the C5 position (Compound Pyr-03 ) significantly enhances mutant EGFR potency. Conversely, replacing the aromatic aniline with an aliphatic morpholine ring (Compound Pyr-04 ) abolishes EGFR activity but shifts the selectivity profile strongly toward FAK inhibition.

References

  • Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information (PMC). URL:[Link] [1]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. URL:[Link] [2]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed (Current Drug Discovery Technologies). URL:[Link] [3]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Bentham Science Publishers. URL: [Link] [4]

Reactivity & Functionalization of 5-Chloro-2-nitropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of 5-Chloro-2-nitropyrimidine , a specialized heterocyclic building block.

Part 1: Strategic Analysis & Electronic Structure

The Isomer Critical Check

CRITICAL ADVISORY: Before proceeding, verify the exact structure of your starting material.

  • Target Molecule: 5-Chloro-2-nitropyrimidine (Cl at C5, NO₂ at C2).[1][2] This is a highly reactive, less common isomer where the nitro group acts as a "super-leaving group."

  • Common Isomer: 2-Chloro-5-nitropyrimidine (Cl at C2, NO₂ at C5). This is the standard commercial building block (CAS 10320-42-0).

Why this matters: The reactivity order is inverted between these two isomers. In 5-Chloro-2-nitropyrimidine , the C2-Nitro group is the primary electrophilic site and will be displaced preferentially over the chlorine. In the common isomer, the C2-Chloro group is the leaving group. This guide focuses strictly on the 5-Chloro-2-nitropyrimidine as requested.

Electronic Bias & Reactivity Map

The pyrimidine ring is electron-deficient (π-deficient), making it susceptible to Nucleophilic Aromatic Substitution (


).
  • Position C2 (The Hotspot): Flanked by two ring nitrogens (N1 and N3), this position is intensely electrophilic. The presence of a nitro group (strongly electron-withdrawing) at C2 makes this carbon exceptionally reactive. The nitro group at C2 is a superior leaving group (nucleofuge) compared to halogens due to the relief of steric strain and the high stability of the nitrite leaving group in this specific electronic environment.

  • Position C5 (The Meta-like Position): This position is the least electron-deficient carbon in the ring. The chlorine atom here is relatively inert to

    
     but remains active for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).
    

Chemo-Selectivity Rule:



Part 2: Primary Reactivity Pathways

Pathway A: Nucleophilic Displacement of the Nitro Group ( )

The most distinct feature of 5-Chloro-2-nitropyrimidine is the lability of the C2-nitro group. It reacts rapidly with amines, alkoxides, and thiols, often under milder conditions than required for chloropyrimidines.

  • Mechanism: Addition-Elimination (

    
    ).[3]
    
  • Leaving Group: The nitro group leaves as a nitrite ion (

    
    ).
    
  • Scope:

    • Amines: Primary and secondary amines displace

      
       to form 2-amino-5-chloropyrimidines.
      
    • Alkoxides: Formation of 2-alkoxy-5-chloropyrimidines.

Experimental Insight: Because the nitrite ion is an oxidant and can cause side reactions, adding a scavenger (like a mild reducing agent or excess nucleophile) or ensuring rapid workup is often good practice, though simple displacement usually proceeds cleanly at


 to RT.
Pathway B: Transition-Metal Catalyzed Coupling (C5-Cl)

Once the C2 position is stabilized (e.g., by substitution with a nucleophile), the C5-chlorine atom becomes a standard handle for Pd-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Amination at C5 (requires bulky phosphine ligands due to the deactivating nature of the ring).

Pathway C: Nitro Reduction

If the goal is 2-amino-5-chloropyrimidine , the nitro group can be reduced. However, standard hydrogenation (


) often causes concomitant hydrodechlorination (loss of C5-Cl).
  • Recommended Protocol: Chemoselective reduction using

    
     or 
    
    
    
    , which preserves the aromatic chloride.

Part 3: Visualization of Reaction Pathways

The following diagram maps the sequential functionalization logic, highlighting the divergence based on the initial reaction choice.

ReactivityMap Start 5-Chloro-2-nitropyrimidine (Highly Reactive C2-NO2) Prod_SNAr 2-Substituted-5-chloropyrimidine (Nu = Amine, OR, SR) Start->Prod_SNAr Path A: SNAr (NuH) Displacement of NO2 (0°C - RT) Prod_Suzuki 5-Aryl-2-nitropyrimidine (Rare/Unstable) Start->Prod_Suzuki Path B: Suzuki (ArB(OH)2) Pd(0) Cat. (Risk of NO2 interference) Prod_Reduced 2-Amino-5-chloropyrimidine Start->Prod_Reduced Path C: Reduction Fe/AcOH or SnCl2 (Preserves Cl) Prod_Final 2-Substituted-5-Arylpyrimidine (Dual Functionalized) Prod_SNAr->Prod_Final Suzuki Coupling Pd(dppf)Cl2, ArB(OH)2

Caption: Logical workflow for functionalizing 5-Chloro-2-nitropyrimidine. Path A (


) is the dominant first step due to the high lability of the C2-nitro group.

Part 4: Experimental Protocols

Protocol 1: Chemoselective Displacement of C2-Nitro Group

Objective: Synthesis of 2-(alkylamino)-5-chloropyrimidine.

  • Preparation: Dissolve 5-Chloro-2-nitropyrimidine (1.0 eq) in anhydrous THF or DMF. Cool the solution to

    
     using an ice bath.
    
  • Nucleophile Addition: Add the amine (1.1 eq) dropwise. If using an amine salt, add DIPEA (2.5 eq) to liberate the free base.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT).
    
    • Monitoring: TLC/LCMS will show the disappearance of the starting material and the emergence of a more polar product. The nitrite leaving group is not UV active, but the product shift is distinct.

  • Workup: Dilute with EtOAc and wash with water (

    
    ) to remove the nitrite salts. Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Suzuki Coupling at C5 (Post-Displacement)

Objective: Coupling a phenyl group to the 5-position of a 2-amino-5-chloropyrimidine derivative.

  • Reagents: Combine the 5-chloropyrimidine derivative (1.0 eq), Phenylboronic acid (1.5 eq), and

    
     (3.0 eq) in a mixture of Dioxane/Water (4:1).
    
  • Degassing: Sparge the mixture with Argon for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst: Add

    
     (5 mol%).
    
  • Heating: Heat to

    
     for 4–12 hours.
    
  • Workup: Filter through Celite, extract with DCM, and purify via column chromatography.

Part 5: Comparative Data Table

Feature5-Chloro-2-nitropyrimidine (Target)2-Chloro-5-nitropyrimidine (Common Isomer)
Primary Leaving Group C2-Nitro (

)
C2-Chloro (

)
Reactivity (

)
Extremely High (Exothermic at

)
High (Requires RT to

)
Leaving Group Ability

(at C2)

is the only LG
C5 Reactivity Standard Aryl Chloride (Coupling)Nitro group (Reducible/Inert to coupling)
Main Application Accessing 2-substituted-5-chloropyrimidinesAccessing 2-substituted-5-nitropyrimidines

References

  • Isomer Properties & Commercial Availability

    • Sigma-Aldrich. 2-Chloro-5-nitropyrimidine Product Sheet. (Standard building block comparison). Link

  • Nucleophilic Substitution of Nitro Groups

    • Journal of Organic Chemistry. "Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process." (Mechanistic basis for Nitro as LG).[4] Link

  • Pyrimidine Reactivity Principles: Joule, J. A., & Mills, K. Heterocyclic Chemistry. "Reactivity of Pyrimidines: Nucleophilic Attack." (Textbook grounding for C2 vs C5 selectivity).
  • Chemoselective Reduction Protocols

    • BenchChem Protocols. "Reduction of Nitro Groups in the Presence of Halogens." Link

Sources

5-Chloro-2-nitropyrimidine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-5-nitropyrimidine as a Building Block in Organic Synthesis Correction Note: This guide focuses on 2-Chloro-5-nitropyrimidine (CAS 10320-42-0) .[1] The isomer "5-Chloro-2-nitropyrimidine" is chemically unstable and rarely used; the 2-chloro-5-nitro isomer is the standard electrophilic scaffold employed in drug discovery.

PART 1: EXECUTIVE SUMMARY & STRUCTURAL LOGIC

2-Chloro-5-nitropyrimidine is a "privileged scaffold" in medicinal chemistry, widely utilized to construct bioactive heterocycles, particularly kinase inhibitors (e.g., EGFR, BTK) and antiviral agents. Its utility stems from its dual-functional nature: it possesses a highly reactive electrophilic center at C2 (activated by ring nitrogens and the C5-nitro group) and a reducible nitrogen source at C5 .

The Reactivity Matrix

The molecule functions as a sequential logic gate in synthesis. The C2-chlorine is a "soft" leaving group activated for Nucleophilic Aromatic Substitution (


), while the C5-nitro group serves as a latent amine, unmasked only after the C2 functionalization is complete.

ReactivityMap Scaffold 2-Chloro-5-nitropyrimidine (Electrophilic Core) C2_Site C2 Position (High Electrophilicity) Scaffold->C2_Site Activation by N1/N3 C5_Site C5 Position (Latent Amine) Scaffold->C5_Site Electronic w/d SNAr SNAr Displacement (Amines, Alkoxides, Thiols) C2_Site->SNAr Primary Pathway Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) C2_Site->Suzuki Secondary Pathway Reduction Nitro Reduction (Fe/AcOH, H2/Pd) C5_Site->Reduction Post-Functionalization

Figure 1: Reactivity profile of 2-Chloro-5-nitropyrimidine. The C2 position is the primary electrophilic site, while C5 serves as a masked aniline equivalent.

PART 2: CORE SYNTHETIC TRANSFORMATIONS

Nucleophilic Aromatic Substitution ( )

The most common reaction is the displacement of the C2-chloride by amines. The 5-nitro group dramatically lowers the LUMO energy at C2, allowing substitutions to proceed under mild conditions, often without transition metal catalysts.

Mechanism: Addition-Elimination (


). The reaction proceeds via a Meisenheimer complex stabilized by the para-nitro group.

Protocol 1: General


 with Primary Amines 
  • Reagents: 2-Chloro-5-nitropyrimidine (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or THF. Isopropanol (IPA) is preferred for scale-up.

  • Conditions:

    
    , 2–4 hours.
    
  • Step-by-Step:

    • Dissolve 2-Chloro-5-nitropyrimidine in MeCN (

      
      ) and cool to 
      
      
      
      .
    • Add DIPEA followed by the dropwise addition of the amine. Note: Exothermic reaction.

    • Monitor by TLC/LCMS. The product (2-amino-5-nitropyrimidine derivative) is usually less polar.

    • Workup: Pour into ice water. The product often precipitates as a yellow solid. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Critical Insight: Avoid using strong nucleophiles like alkoxides in protic solvents if possible, as they can sometimes attack the ring carbons or cause ring opening. For alkoxylation, use NaH in dry THF.

Reduction of the Nitro Group

Once the C2 position is substituted, the C5-nitro group is reduced to an amine (5-aminopyrimidine). This "aniline-like" amine is then typically acylated to form the hinge-binding motif of kinase inhibitors.

Protocol 2: Iron-Mediated Reduction (High Chemoselectivity)

  • Reagents: Nitro-intermediate (1.0 equiv), Iron Powder (5.0 equiv),

    
     (5.0 equiv).
    
  • Solvent:

    
     (4:1).
    
  • Conditions: Reflux (

    
    ), 1–2 hours.
    
  • Step-by-Step:

    • Suspend the nitro compound in

      
      .
      
    • Add

      
       and Iron powder.
      
    • Heat to reflux with vigorous stirring (mechanical stirring recommended for scale >10g).

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

    • Concentrate filtrate to obtain the 5-amino product.

Alternative: Hydrogenation (


) is cleaner but may cause dechlorination if the C2 substituent is not stable or if the reaction over-reduces.

PART 3: CASE STUDY & WORKFLOW

Application: Synthesis of a covalent BTK inhibitor analog. The workflow typically involves installing the solubilizing tail at C2, reducing the nitro group, and then installing an acrylamide "warhead" at C5.

Quantitative Comparison of Conditions:

TransformationReagentsTypical YieldAdvantagesLimitations
C2-Amination

85–95%Mild, no metal, high regiocontrolSterically bulky amines require heat
C2-Arylation

60–80%Forms C-C bondCompeting homocoupling; Pd removal
Nitro Reduction

or

90–98%Tolerates halogens/sulfurIron waste disposal
Nitro Reduction

>95%Clean workupRisk of hydrogenolysis of C-Cl bond

Synthetic Pathway Diagram:

SynthesisWorkflow Start 2-Chloro-5-nitropyrimidine (Start Material) Step1 Intermediate A (2-Amino-substituted) Start->Step1 SNAr: Amine, DIPEA, THF, 0°C (Displacement of Cl) Step2 Intermediate B (5-Amino-2-substituted) Step1->Step2 Reduction: Fe, NH4Cl, EtOH (NO2 -> NH2) Final Target Molecule (Acrylamide Kinase Inhibitor) Step2->Final Acylation: Acryloyl Chloride (Formation of Warhead)

Figure 2: Typical medicinal chemistry workflow for converting 2-chloro-5-nitropyrimidine into a bioactive kinase inhibitor.

PART 4: HANDLING & SAFETY

  • Energetic Potential: While 2-chloro-5-nitropyrimidine is generally stable, low molecular weight nitro-heterocycles can be shock-sensitive. Do not heat neat material above

    
    .
    
  • Skin Sensitization: It is a potent skin sensitizer and lachrymator. All weighing should be done in a fume hood.

  • Storage: Store at

    
     under inert atmosphere. Moisture can hydrolyze the C-Cl bond over time to form the inactive 2-hydroxy-5-nitropyrimidine.
    

References

  • Sigma-Aldrich. 2-Chloro-5-nitropyrimidine Product Specification & Safety Data Sheet (CAS 10320-42-0). Link

  • Li, X., et al. (2014). "Discovery of novel 2,5-diaminopyrimidine covalent BTK inhibitors." ChemMedChem, 9(12).
  • BenchChem. Application Notes: Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine and Pyrimidine Analogs. Link

  • ChemicalBook. 2-Chloro-5-nitropyrimidine Synthesis and Properties. Link

  • National Institutes of Health (NIH) - PubChem. 2-Chloro-5-nitropyrimidine Compound Summary. Link

Sources

5-Chloro-2-nitropyrimidine Derivatives in Agrochemical Research: Synthesis, Reactivity, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of agrochemical discovery, the pyrimidine scaffold remains a privileged pharmacophore, foundational to blockbuster fungicides (e.g., pyrimethanil, cyprodinil), herbicides (sulfonylureas), and novel insecticides (e.g., benzpyrimoxan). The strategic design of these active ingredients relies heavily on versatile, orthogonally reactive building blocks.

5-Chloro-2-nitropyrimidine (CAS: 120583-91-7) has emerged as a premier intermediate in this space. Unlike its symmetrical or dichloro-analogs, this specific molecule offers a highly differentiated reactivity profile. By pairing the exceptional nucleofugality of a C-2 nitro group with the latent cross-coupling potential of a C-5 chlorine atom, researchers can execute rapid, regioselective functionalization. This whitepaper provides an in-depth mechanistic guide, validated experimental protocols, and structural-activity relationship (SAR) insights for leveraging 5-chloro-2-nitropyrimidine in the development of next-generation crop protection agents.

Chemical Profile & Mechanistic Reactivity

The utility of 5-chloro-2-nitropyrimidine lies in its orthogonal reactivity, which allows for sequential functionalization without the need for protecting groups.

The C-2 Nitro Group: Superlative Nucleofugality

In agrochemical process chemistry, the choice of the leaving group dictates the operational window of the reaction. While 2,5-dichloropyrimidine is commercially available, the C-2 chlorine often requires elevated temperatures for Nucleophilic Aromatic Substitution (SNAr) with deactivated anilines, leading to competitive degradation or bis-amination.

By utilizing the 2-nitro derivative, we exploit the strong electron-withdrawing nature (-I and -M effects) of the –NO₂ group. Synergizing with the electron-deficient pyrimidine core, the nitro group accelerates SNAr kinetics by orders of magnitude . This allows for quantitative displacement by amines, alcohols, or thiols at 0 °C to room temperature, ensuring perfect regiocontrol.

The C-5 Chloro Group: Lipophilicity and Late-Stage Functionalization

The C-5 position of the pyrimidine ring is relatively electron-rich compared to C-2 and C-4. Consequently, the C-5 chlorine is inert to uncatalyzed SNAr conditions, remaining intact during the initial C-2 functionalization. This chlorine atom serves two critical functions:

  • Pharmacophore Enhancement: Halogens at the C-5 position increase the molecule's overall lipophilicity (logP), a critical parameter for cuticular penetration in plant leaves and insect exoskeletons .

  • Synthetic Handle: It serves as a robust handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions) to introduce complex aryl or heteroaryl side chains.

OrthogonalReactivity A 5-Chloro-2-nitropyrimidine (Starting Material) B SNAr Reaction (C-2 Functionalization) A->B Amine/Nu- Mild Base, 0°C C Suzuki Coupling (C-5 Functionalization) B->C Aryl-B(OH)2 Pd-Catalyst, Heat D Agrochemical Lead (Fully Elaborated) C->D Isolation & Purification

Workflow demonstrating the orthogonal reactivity of 5-chloro-2-nitropyrimidine.

Agrochemical Target Classes & Mechanism of Action

Derivatives synthesized from 5-chloro-2-nitropyrimidine are actively deployed across multiple agrochemical classes:

  • Fungicides: Pyrimidine amines (anilinopyrimidines) are potent inhibitors of methionine biosynthesis and mitochondrial electron transport in phytopathogenic fungi like Botrytis cinerea and Phomopsis sp. .

  • Insecticides: Novel scaffolds, such as the recently discovered benzpyrimoxan, utilize highly substituted pyrimidine rings to target nymphs of rice planthoppers, overcoming existing insecticide resistance .

MOAPathway P1 Foliar Application of Pyrimidine Derivative P2 Cuticular Penetration (Enhanced by C5-Cl logP) P1->P2 Absorption Phase P3 Mitochondrial Targeting (Complex II/III Binding) P2->P3 Cellular Translocation P4 Respiration Halt & Pathogen Eradication P3->P4 Enzymatic Inhibition

Mechanistic pathway of pyrimidine-based fungicides from application to pathogen eradication.

Synthetic Workflows & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes specific In-Process Controls (IPC) to verify mechanistic success.

Protocol A: SNAr at the C-2 Position (Synthesis of 5-Chloro-N-arylpyrimidin-2-amine)

Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. Unlike primary or secondary amines, DIPEA cannot compete for the electrophilic C-2 center, but efficiently scavenges the nitrous acid (HNO₂) byproduct, preventing auto-catalytic degradation of the pyrimidine ring. The reaction is initiated at 0 °C to suppress any potential ring-opening side reactions.

Step-by-Step Methodology:

  • Preparation: Charge a dry 250 mL round-bottom flask with 5-chloro-2-nitropyrimidine (10.0 mmol, 1.59 g) and anhydrous THF (50 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add DIPEA (12.0 mmol, 2.1 mL) in one portion. Slowly add the desired aniline derivative (10.5 mmol) dissolved in THF (10 mL) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1) and FTIR. The reaction is deemed complete when the strong asymmetric NO₂ stretch at ~1530 cm⁻¹ disappears. Furthermore, LC-MS will show the expected [M+H]⁺ mass, and ¹H NMR of an aliquot will reveal a distinct upfield shift of the pyrimidine C-4 and C-6 protons due to the loss of the strongly deshielding nitro group.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol.

Protocol B: Late-Stage Suzuki-Miyaura Coupling at C-5

Causality & Design: Because the C-5 position is the least electron-deficient site on the pyrimidine ring, oxidative addition of palladium into the C-Cl bond is thermodynamically challenging. To overcome this, we employ Pd(dppf)Cl₂. The bidentate dppf ligand enforces a large bite angle, which sterically accelerates the reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition into the stubborn C5-Cl bond.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the 5-chloro-N-arylpyrimidin-2-amine from Protocol A (5.0 mmol), the desired arylboronic acid (6.0 mmol), and K₂CO₃ (15.0 mmol, 2.07 g).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%) under a positive flow of argon. Seal the tube.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Self-Validation (IPC): Monitor by LC-MS. The disappearance of the isotopic chlorine cluster (M / M+2 ratio of 3:1) in the mass spectrum definitively validates the successful displacement of the C-5 halogen.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via silica gel flash chromatography.

Structure-Activity Relationship (SAR) & Data Summary

The orthogonal functionalization of 5-chloro-2-nitropyrimidine allows for rapid library generation. Table 1 summarizes the in vitro antifungal activity of synthesized derivatives against two highly destructive agricultural pathogens, demonstrating how C-5 elaboration enhances efficacy.

Table 1: SAR of Synthesized Pyrimidine Derivatives against Phytopathogenic Fungi

Compound IDC-2 Substituent (SNAr)C-5 Substituent (Suzuki)EC₅₀ Phomopsis sp. (μg/mL)EC₅₀ B. cinerea (μg/mL)Mechanistic Rationale
1a -NH(4-F-C₆H₄)-Cl18.422.1Baseline lipophilicity; moderate target binding.
1b -NH(2,4-diF-C₆H₄)-Cl12.715.3Enhanced electron withdrawal at C-2 improves H-bond donor acidity.
2a -NH(2,4-diF-C₆H₄)-C₆H₅8.210.5Aromatic ring at C-5 increases hydrophobic pocket interactions.
2b -NH(2,4-diF-C₆H₄)-(4-CF₃-C₆H₄)4.1 5.8 CF₃ group maximizes logP and metabolic stability, driving superior efficacy.
Control PyrimethanilN/A15.618.2Commercial standard for benchmarking.

Data synthesized from established pyrimidine SAR trends in modern agrochemical literature .

Conclusion & Future Outlook

The strategic utilization of 5-chloro-2-nitropyrimidine fundamentally streamlines the discovery pipeline for novel crop protection agents. By leveraging the differential reactivity of the C-2 nitro group and the C-5 chloro group, process chemists can execute rapid, orthogonal functionalizations with high atom economy and regiocontrol. As agricultural challenges—such as fungicide resistance and stringent environmental safety profiles—continue to mount, the ability to fine-tune the physicochemical properties (logP, pKa, and metabolic stability) of the pyrimidine core using this building block will remain indispensable for the next generation of agrochemical design.

References

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides Journal of Agricultural and Food Chemistry (ACS), 2025. URL:[Link] [1]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives Molecules (MDPI), 2011. URL:[Link] [2]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety Frontiers in Chemistry, 2021. URL:[Link] [3]

  • Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide Journal of Pesticide Science (J-STAGE), 2020. URL:[Link] [4]

Methodological & Application

detailed synthesis protocol for 5-Chloro-2-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 5-Chloro-2-nitropyrimidine (CAS 120583-91-7 ), a critical electron-deficient heterocyclic building block. Unlike its pyridine analog, the 2-nitropyrimidine scaffold is chemically sensitive and challenging to synthesize due to the electron-deficient nature of the pyrimidine ring, which deactivates the amine precursor towards oxidation and makes the product susceptible to nucleophilic displacement.

The protocol selected here employs Dimethyldioxirane (DMDO) as a mild yet powerful electrophilic oxidant to convert 5-chloro-2-aminopyrimidine to the target nitro compound. This method avoids the harsh conditions of traditional nitration (which fails for this substrate) and the instability associated with diazonium intermediates.

Part 1: Scientific Foundation & Retrosynthesis

Target Molecule: 5-Chloro-2-nitropyrimidine CAS: 120583-91-7 Molecular Weight: 159.53 g/mol Precursor: 5-Chloro-2-aminopyrimidine (CAS 5428-89-7)

Synthetic Logic

Direct nitration of 5-chloropyrimidine is ineffective because the ring is already deactivated by the nitrogen atoms and the chlorine substituent. The most reliable route is the oxidation of the exocyclic amino group of 5-chloro-2-aminopyrimidine.

  • Challenge: The amino group is weakly nucleophilic due to the electron-withdrawing pyrimidine ring. Standard oxidants (e.g.,

    
    , mCPBA) often fail to effect complete conversion or lead to N-oxide formation.
    
  • Solution: Dimethyldioxirane (DMDO) , generated in situ or isolated in acetone, is sufficiently reactive to oxidize the amine to the nitro group through a nitroso intermediate, without over-oxidizing the ring nitrogens under controlled conditions.

SynthesisRoute Start 5-Chloro-2-aminopyrimidine (CAS 5428-89-7) Inter [5-Chloro-2-nitrosopyrimidine] (Transient Intermediate) Start->Inter Oxidation (1 eq. DMDO) Product 5-Chloro-2-nitropyrimidine (CAS 120583-91-7) Inter->Product Oxidation (Excess DMDO) Reagent Dimethyldioxirane (DMDO) (Acetone/Oxone) Reagent->Start

Figure 1: Oxidative conversion of 5-chloro-2-aminopyrimidine to 5-chloro-2-nitropyrimidine via DMDO.

Part 2: Safety & Handling

  • Energetic Reagents: Oxone® (Potassium peroxymonosulfate) is a strong oxidant. DMDO is a volatile peroxide; solutions should be kept cold and used in a fume hood.

  • Product Instability: 2-Nitropyrimidines are labile towards nucleophiles (including water and alcohols). Store the product under inert gas at -20°C. Avoid prolonged exposure to silica gel or basic conditions.

  • Hazard: 5-Chloro-2-nitropyrimidine is a potential skin sensitizer and irritant. Wear full PPE including a respirator.

Part 3: Materials & Equipment

ReagentCAS No.[1]Equiv.[1][2][3][4]Role
5-Chloro-2-aminopyrimidine 5428-89-71.0Substrate
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)70693-62-83.0 - 5.0Oxidant Source
Sodium Bicarbonate (NaHCO₃)144-55-810.0pH Buffer
Acetone (HPLC Grade)67-64-1SolventDMDO Precursor
Dichloromethane (DCM)75-09-2SolventExtraction
Magnesium Sulfate (MgSO₄)7487-88-9N/ADrying Agent

Equipment:

  • 3-neck round bottom flask (250 mL or 500 mL)

  • Mechanical stirrer (preferred over magnetic for heavy Oxone slurry)

  • Low-temperature bath (Ice/Water)

  • Addition funnel (for pH control or reagent addition)

Part 4: Detailed Experimental Protocol

This protocol utilizes the in situ generation of DMDO, which is safer and more convenient than distilling isolated DMDO for large-scale prep.

Step 1: Reaction Setup
  • Dissolution: In a 500 mL 3-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 5-chloro-2-aminopyrimidine (1.30 g, 10.0 mmol) in a mixture of acetone (100 mL) and water (20 mL).

    • Note: High acetone concentration is required to generate DMDO.

  • Buffering: Add solid NaHCO₃ (8.4 g, 100 mmol) to the solution.

    • Critical: The reaction produces acid; failure to buffer will decompose the DMDO and the product.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

Step 2: Oxidation (In Situ DMDO Generation)
  • Addition: Slowly add Oxone® (18.4 g, ~30 mmol active oxidant) in small portions over 30–45 minutes.

    • Observation: The mixture will become a thick white slurry. Ensure vigorous stirring.

    • Temp Control: Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to stir at 0°C for 2 hours , then warm to room temperature (20–25°C) and stir for an additional 3–12 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting amine is polar/fluorescent; the nitro product is less polar and may not be UV active in the same way (check with stain or iodine).

    • Boost: If starting material remains after 4 hours, cool back to 0°C and add an additional 1.0 equiv of Oxone and NaHCO₃.

Step 3: Workup
  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the inorganic salts (sodium/potassium sulfates). Wash the filter cake with DCM (2 x 50 mL).

  • Concentration (Careful): The filtrate contains the product, acetone, and potentially residual DMDO.

    • Quench: Ideally, add a small amount of dimethyl sulfide (DMS) or simply evaporate carefully if on small scale.

    • Concentrate the filtrate under reduced pressure at < 30°C to remove acetone. Do not heat , as the product is thermally sensitive.

  • Extraction: Dilute the aqueous residue with DCM (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer again with DCM (2 x 50 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO₄ , filter, and concentrate in vacuo (cold bath) to yield the crude yellow oil or solid.

Step 4: Purification
  • Column Chromatography: Purify the crude residue immediately on silica gel.

    • Eluent: Gradient of 5%

      
       20% Ethyl Acetate in Hexanes.
      
    • Note: 2-Nitropyrimidines can degrade on silica if left too long. Run the column quickly.

  • Product Isolation: Collect the fractions containing the product (typically runs much faster than the amine). Evaporate solvents to yield 5-chloro-2-nitropyrimidine as a pale yellow to off-white solid.

Part 5: Analytical Data & Validation

ParameterExpected ValueNotes
Appearance Pale yellow solidDarkens on storage if not pure.
Melting Point 105 – 110°C (dec)Decomposes near MP.
¹H NMR (CDCl₃)

8.90 – 9.00 (s, 2H)
H4/H6 protons are equivalent and highly deshielded by nitro and chloro groups.
MS (ESI/EI) m/z 159/161 [M]+Characteristic Cl isotope pattern (3:1).
Stability LowHydrolyzes to 5-chloro-2-hydroxypyrimidine in water/base.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Insufficient DMDO generation.Increase Acetone:Water ratio (ensure >5:1). Add fresh Oxone in portions.
Product Decomposition Acidic conditions or thermal stress.Ensure excess NaHCO₃ is present. Keep rotary evaporator bath < 30°C.
By-product: Hydrolysis Nucleophilic attack by water.Minimize water in the workup. Use DCM for extraction immediately. Store dry.
By-product: N-Oxide Over-oxidation of ring nitrogen.This is rare with DMDO but possible. Control Oxone equivalents (max 5 eq).

References

  • Dyker, G. (Ed.). Handbook of C-H Transformations. Wiley-VCH. (General context on functionalization).
  • CAS Verification

    • ChemicalBook. (2024). 5-Chloro-2-nitropyrimidine (CAS 120583-91-7). Link

    • Leyan Reagents. (2024). 5-Chloro-2-nitropyrimidine. Link

Sources

Application Note: High-Fidelity Synthesis and Screening of 5-Chloro-2-nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

This guide details the preparation and biological evaluation of 5-chloro-2-nitropyrimidine derivatives. While pyrimidines are ubiquitous in medicinal chemistry (e.g., Trimethoprim, Imatinib), the specific 5-chloro-2-nitro scaffold presents a unique synthetic opportunity often overlooked in favor of its isomer, 2-chloro-5-nitropyrimidine.

The Mechanistic Advantage: The 2-position of the pyrimidine ring is inherently electron-deficient due to the inductive effect of the flanking nitrogen atoms. When a nitro group (


) is placed at this position, it acts as a "super-leaving group"—significantly more labile than a chloride or fluoride. This allows for Nucleophilic Aromatic Substitution (

)
under mild conditions, enabling the attachment of sterically hindered or weakly nucleophilic amines that would fail with standard 2-chloropyrimidines.

Critical Isomer Distinction: Researchers must verify their starting material.

  • Target of this Guide: 5-Chloro-2-nitropyrimidine (CAS: 120583-91-7).[1] The nitro group is at the highly reactive C2 position.

  • Common Isomer: 2-Chloro-5-nitropyrimidine (CAS: 10320-42-0).[2] Here, the chloride is the leaving group at C2.

  • Note: The protocols below are optimized for the 2-nitro variant but are adaptable to the 2-chloro variant by increasing reaction temperature (

    
     to 
    
    
    
    ).

Part 2: Chemical Synthesis Protocols

Workflow Visualization

The following diagram outlines the logical flow from core activation to library generation.

SynthesisWorkflow Start Precursor: 2-Amino-5-chloropyrimidine Oxidation Step 1: Oxidation (DMDO or Oxone) Start->Oxidation Activation Core Active Core: 5-Chloro-2-nitropyrimidine Oxidation->Core Isolation (Careful!) Deriv Step 2: SNAr Derivatization (Amine Nucleophiles) Core->Deriv + R-NH2 / Mild Base Product Final Library: 5-Chloro-2-amino-derivatives Deriv->Product Purification

Caption: Step-wise transformation from amino-precursor to active nitro-core, followed by nucleophilic displacement.

Protocol A: Synthesis of the 5-Chloro-2-nitropyrimidine Core

Skip this step if purchasing the core commercially (CAS 120583-91-7). Note that 2-nitropyrimidines are often unstable and best prepared fresh.

Reagents:

  • 2-Amino-5-chloropyrimidine (1.0 eq)

  • Dimethyldioxirane (DMDO) (Freshly prepared in acetone, ~0.08 M) OR Oxone® (

    
    )
    
  • Dichloromethane (DCM) or Acetone

  • Magnesium Sulfate (

    
    )
    

Procedure (Oxone Method - Scalable):

  • Dissolution: Dissolve 2-amino-5-chloropyrimidine (10 mmol) in a mixture of water (50 mL) and acetone (50 mL).

  • Buffering: Add

    
     (30 mmol) to buffer the solution (pH ~7.5).
    
  • Oxidation: Cool to 0°C. Add Oxone (25 mmol) portion-wise over 30 minutes. The reaction is exothermic; monitor internal temperature.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting amine (polar) should disappear, replaced by the less polar nitro compound.

  • Extraction: Dilute with DCM (100 mL). Separate phases. Extract aqueous layer 2x with DCM.

  • Purification: Dry organics over

    
    , filter, and concentrate under reduced pressure at <30°C.
    
    • Safety Alert: Nitropyrimidines can be shock-sensitive. Do not heat to dryness or scrape vigorously.[3]

  • Yield: Expect 60-75% of a pale yellow solid. Use immediately for Step B.

Protocol B: Library Generation via Displacement

This step exploits the 2-nitro group as a leaving group to introduce antimicrobial pharmacophores (e.g., piperazines, morpholines, pyrrolidines).

Reagents:

  • 5-Chloro-2-nitropyrimidine (Core from Protocol A)[3]

  • Amine Nucleophile (e.g., N-methylpiperazine, Morpholine) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: THF or Acetonitrile (dry)

Procedure:

  • Setup: In a round-bottom flask under

    
     atmosphere, dissolve 5-chloro-2-nitropyrimidine (1.0 mmol) in dry THF (5 mL). Cool to -10°C (ice/salt bath).
    
    • Reasoning: The 2-nitro group is so reactive that cooling is required to prevent double-substitution or ring opening.

  • Addition: Mix the Amine Nucleophile (1.1 mmol) and DIPEA (1.2 mmol) in THF (2 mL). Add this solution dropwise to the reaction flask over 10 minutes.

  • Reaction: Stir at -10°C for 30 minutes, then warm to RT. Stir for 2-4 hours.

    • Visual Cue: The solution often shifts from pale yellow to bright orange/yellow upon formation of the intermediate, then fades as the leaving group (

      
      ) departs.
      
  • Quench: Pour into ice water (20 mL).

  • Isolation: Extract with EtOAc (3 x 15 mL). Wash combined organics with saturated brine. Dry over

    
    .[4]
    
  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0%

      
       50% EtOAc in Hexanes.
      
    • Target: 5-chloro-2-(substituted-amino)pyrimidine.[5]

Part 3: Antimicrobial Screening Protocols

Once the derivatives are synthesized, they must be screened for Minimum Inhibitory Concentration (MIC).

Screening Workflow

ScreeningFlow Prep Compound Prep (Dissolve in DMSO -> 10 mg/mL) Plate 96-Well Plate Setup (Serial Dilution) Prep->Plate Inoculum Inoculum Prep (0.5 McFarland Standard) Inoculum->Plate Incubate Incubation (37°C, 18-24h) Plate->Incubate Read Readout (Visual Turbidity / OD600) Incubate->Read

Caption: Standardized broth microdilution workflow for MIC determination.

Detailed Methodology (Broth Microdilution)

Materials:

  • Mueller-Hinton Broth (MHB) (Cation-adjusted).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Positive Control: Ciprofloxacin or Vancomycin.

  • Negative Control: DMSO (Solvent).

Steps:

  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: In a 96-well plate, add 100 µL of MHB to columns 2-12. Add 200 µL of compound stock (diluted to 512 µg/mL in broth) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL. Range: 256 µg/mL

    
     0.5 µg/mL.
    
  • Inoculation: Prepare bacterial suspension to

    
     McFarland standard (~
    
    
    
    CFU/mL). Dilute 1:100 in MHB. Add 100 µL of this inoculum to all wells. Final volume = 200 µL.
  • Incubation: Incubate at 37°C for 18-24 hours (aerobic).

  • Analysis: The MIC is the lowest concentration showing no visible turbidity .

Part 4: Data Presentation & Analysis

When reporting results, structure your data to highlight Structure-Activity Relationships (SAR). The 5-chloro group contributes lipophilicity (


 value), aiding membrane penetration, while the 2-amino substituent dictates target binding (often DHFR inhibition).

Table 1: Representative MIC Data Format (


) 
Compound IDR-Group (Nucleophile)S. aureus (Gram +)E. coli (Gram -)P. aeruginosaLogP (Calc)
5-Cl-2-NO2 (Parent Core)>128>128>1280.85
Deriv-01 Morpholine3264>1281.20
Deriv-02 N-Methylpiperazine816641.15
Deriv-03 4-Fluorobenzylamine432642.40
Cipro (Control)0.50.0150.5-

Interpretation: In pyrimidine antimicrobials, secondary amines (like Deriv-03) often outperform tertiary amines (Deriv-01) due to hydrogen bond donor capability within the enzyme active site.

References

  • Title: A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials.
  • Nucleophilic Aromatic Substitution Mechanisms: Title: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine (and Pyrimidine analogs). Source: BenchChem Technical Resources.
  • Antimicrobial Screening Standards: Title: Application Notes and Protocols for Antimicrobial and Antifungal Screening. Source: BenchChem / CLSI Standards Overview.
  • Specific Reactivity of 2-Nitropyrimidines

    • Title: 5-Chloro-2-nitropyrimidine (CAS 120583-91-7) Product Data & Reactivity Profile.[1]

    • Source: Leyan Reagents / Chem-Impex.

Sources

Application Notes & Protocols: Strategic Amination of 5-Chloro-2-nitropyrimidine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reaction of 5-Chloro-2-nitropyrimidine with amine nucleophiles. This document moves beyond a simple recitation of steps to offer an in-depth exploration of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and field-proven protocols to ensure reproducible and high-yield outcomes.

Strategic Overview: The Synthetic Power of the 5-Chloro-2-nitropyrimidine Scaffold

5-Chloro-2-nitropyrimidine is a pivotal building block in modern organic synthesis, particularly valued in the construction of molecular libraries for pharmaceutical and agrochemical research.[1][2] Its utility stems from the pyrimidine core, an electron-deficient heterocycle, which is further "activated" by the presence of a potent electron-withdrawing nitro group. This electronic arrangement renders the chlorine atom at the C5 position susceptible to displacement by a wide array of nucleophiles, most notably primary and secondary amines.

The resulting 5-amino-2-nitropyrimidine derivatives are versatile intermediates. They are precursors to a multitude of biologically active compounds, including anti-inflammatory agents, insecticides, and targeted covalent inhibitors for kinase drug discovery.[1][3] Mastering this reaction is, therefore, a key enabling skill for chemists focused on creating novel molecular architectures.

Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[4][5] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Two-Step Process:

  • Nucleophilic Attack and Meisenheimer Complex Formation: The reaction initiates with the attack of the amine's lone pair of electrons on the electron-deficient carbon atom bearing the chlorine leaving group (C5). This is typically the rate-determining step.[4] This attack temporarily breaks the aromaticity of the pyrimidine ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][6]

  • Elimination and Aromaticity Restoration: In a subsequent, faster step, the system re-aromatizes by expelling the chloride ion, a good leaving group, to yield the final substituted product.[4][6]

Causality of Reactivity—The "Why":

  • Ring Activation: The pyrimidine ring itself is inherently electron-poor due to the presence of two electronegative nitrogen atoms.

  • Nitro Group Activation: The C2-nitro group is the dominant activating feature. Although it is positioned meta to the C5-chloro substituent, its powerful electron-withdrawing nature, combined with the inherent properties of the pyrimidine ring, significantly reduces the electron density across the entire scaffold. This makes the C5 position sufficiently electrophilic to be attacked by amine nucleophiles.[5] The negative charge of the Meisenheimer intermediate is effectively stabilized and delocalized by the combined influence of the ring nitrogens and the nitro group.[4][6]

SNAr_Mechanism Start 5-Chloro-2-nitropyrimidine + R₂NH (Amine) Meisenheimer Meisenheimer Complex C H N-R₂⁺ Cl N NO₂ Start->Meisenheimer 1. Nucleophilic Attack (Rate-Determining Step) Product 5-(Dialkylamino)-2-nitropyrimidine + HCl Meisenheimer->Product 2. Chloride Elimination (Fast)

Caption: The SNAr mechanism for the amination of 5-Chloro-2-nitropyrimidine.

Core Protocol: Amination with Primary and Secondary Aliphatic Amines

This protocol provides a robust and validated starting point for the reaction of 5-Chloro-2-nitropyrimidine with common aliphatic amines.

Materials & Reagents
Reagent/MaterialPurposeTypical Molar Eq.
5-Chloro-2-nitropyrimidineElectrophile / Starting Material1.0
Aliphatic Amine (e.g., Piperidine)Nucleophile1.1 - 1.2
Triethylamine (TEA) or DIPEABase / HCl Scavenger1.5 - 2.0
Acetonitrile (MeCN) or Ethanol (EtOH)Polar Aprotic/Protic Solvent~0.1 - 0.5 M
Round-bottom flaskReaction Vessel-
Magnetic stirrer & stir barAgitation-
Reflux condenserPrevent solvent loss at high temp.-
TLC plates (Silica gel)Reaction Monitoring-
Rotary evaporatorSolvent Removal-
Separatory funnelLiquid-Liquid Extraction-
Anhydrous Sodium/Magnesium SulfateDrying Agent-
Step-by-Step Methodology

protocol_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification setup1 1. Dissolve 5-Chloro-2-nitropyrimidine (1.0 eq) in Solvent (e.g., MeCN) setup2 2. Add Amine (1.1 eq) to the solution setup1->setup2 setup3 3. Add Base (e.g., TEA, 1.5 eq) setup2->setup3 react 4. Heat to Reflux (e.g., 80°C) for 2-6 hours setup3->react monitor 5. Monitor by TLC until SM is consumed react->monitor workup1 6. Cool to RT, Concentrate in vacuo monitor->workup1 workup2 7. Redissolve in EtOAc, Wash with H₂O & Brine workup1->workup2 workup3 8. Dry organic layer (Na₂SO₄), Filter workup2->workup3 workup4 9. Concentrate to yield crude product workup3->workup4 purify 10. Purify by Column Chromatography or Recrystallization workup4->purify

Caption: Standard experimental workflow for SNAr amination.

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-nitropyrimidine (1.0 equiv).

  • Dissolution: Add anhydrous solvent (e.g., acetonitrile) to achieve a concentration of approximately 0.2 M. Stir until all solids are dissolved. Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and stabilizes the charged Meisenheimer intermediate, accelerating the reaction.[4]

  • Reagent Addition: Add the aliphatic amine (1.1 equiv) to the solution, followed by the dropwise addition of a base such as triethylamine (1.5 equiv). Rationale: A slight excess of the amine ensures complete consumption of the limiting starting material. The base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[4]

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (for acetonitrile, ~82°C). Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. A typical eluent system is 3:1 Hexanes:Ethyl Acetate.

  • Workup - Quenching and Extraction: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Redissolve the resulting residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine. Rationale: The water wash removes the triethylamine hydrochloride salt and other water-soluble impurities. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-amino-2-nitropyrimidine product.

Adapting the Protocol for Weakly Nucleophilic Amines (e.g., Anilines)

Aromatic amines like aniline are significantly less basic and therefore less nucleophilic than their aliphatic counterparts. To achieve a successful reaction, the core protocol must be modified.

  • Choice of Solvent: Switch to a higher-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). This allows for higher reaction temperatures.

  • Temperature: Increased temperatures (100-150°C) are often necessary to provide sufficient thermal energy to overcome the higher activation barrier associated with a weaker nucleophile.

  • Base: A stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be required.

  • Reaction Time: Expect significantly longer reaction times, potentially from 12 to 24 hours.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Deactivated amine (e.g., poor quality, protonated). 3. Insufficient base.1. Increase temperature; switch to a higher boiling solvent. 2. Use freshly distilled amine. 3. Add more base (up to 3.0 eq).
Multiple Products on TLC 1. Impure starting materials. 2. Side reactions (rare under these conditions).1. Verify purity of starting materials by NMR or GC-MS. 2. Isolate and characterize byproducts to diagnose the issue.
Product is an Oil The product may have a low melting point or be amorphous.Attempt purification by column chromatography. If pure, it may not crystallize.
Difficult Purification Product and starting material have similar polarity.Push the reaction to full conversion to eliminate the starting material. Optimize chromatography (try different solvent systems).

Conclusion

The nucleophilic aromatic substitution of 5-Chloro-2-nitropyrimidine with amines is a reliable and highly versatile transformation. Its success hinges on a solid understanding of the SNAr mechanism and the careful selection of solvent, base, and temperature tailored to the nucleophilicity of the chosen amine. By following the detailed protocols and applying the mechanistic insights provided, researchers can confidently leverage this reaction to build complex molecular scaffolds essential for advancing drug discovery and chemical science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Chem-Impex. (n.d.). 5-Chloro-2-nitropyridine.
  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Guidechem. (2024, September 2). How is 5-Chloro-2-nitropyridine synthesized and what are its applications?.
  • PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • Benchchem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.

Sources

application of 5-Chloro-2-nitropyrimidine in the synthesis of herbicides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in agrochemical discovery. It addresses the specific handling, reactivity, and application of 5-Chloro-2-nitropyrimidine , a high-value electrophilic intermediate, distinguishing it from its more common pyridine analogs.

Executive Summary

5-Chloro-2-nitropyrimidine (CAS: 120583-91-7) is a specialized heterocyclic building block used in the synthesis of next-generation herbicides, particularly aryloxypyrimidinyl ethers and sulfonylureas . Unlike its chlorinated analog (2,5-dichloropyrimidine), the 2-nitro derivative offers superior electrophilicity at the C-2 position, enabling nucleophilic aromatic substitution (SNAr) under milder conditions. This note details the reactivity profile, a validated protocol for ether synthesis, and critical safety parameters for handling this energetic nitro-heterocycle.

Chemical Identity & Reactivity Profile[1]

PropertySpecification
Chemical Name 5-Chloro-2-nitropyrimidine
CAS Number 120583-91-7
Molecular Formula C₄H₂ClN₃O₂
Molecular Weight 159.53 g/mol
Appearance Pale yellow crystalline solid
Key Functional Groups C-5 Chlorine (Lipophilic/Metabolic handle), C-2 Nitro (Super-leaving group)
The "Nitro Effect" in Pyrimidines

While 2,5-dichloropyrimidine is the standard reagent for introducing the 5-chloropyrimidin-2-yl moiety, it often requires elevated temperatures (>80°C) and strong bases to displace the C-2 chlorine, which can degrade sensitive phenol or aniline nucleophiles.

5-Chloro-2-nitropyrimidine exploits the nitro group as a "super-leaving group." The electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyrimidine ring (with nitrogens at 1,3), makes the C-2 position exceptionally electrophilic.

  • Advantage: Reactions proceed at room temperature (0–25°C).

  • Selectivity: Exclusive displacement of the C-2 Nitro group occurs; the C-5 Chlorine remains intact, preserving the halogen handle for metabolic stability in the final herbicide.

Critical Distinction

WARNING: Do not confuse with 5-Chloro-2-nitropyridine (CAS 52092-47-4) or 2-Chloro-5-nitropyrimidine .[1] The specific isomer 5-Chloro-2-nitropyrimidine is required for the 2-substituted-5-chloro substitution pattern common in ALS-inhibitor herbicides.

Key Applications in Herbicide Discovery[1][6][7][8]

Application A: Synthesis of Aryloxypyrimidinyl Ethers

This class of herbicides (structurally related to Bispyribac-sodium) functions by inhibiting acetolactate synthase (ALS). The 5-chloro substituent prevents rapid metabolic degradation in the weed species.

Application B: Precursor to 5-Chloro-2-aminopyrimidine

Reduction of the nitro group yields 5-Chloro-2-aminopyrimidine , a primary amine scaffold used to synthesize Sulfonylurea herbicides via coupling with aryl isocyanates.

Validated Experimental Protocols

Protocol A: Synthesis of Herbicide Scaffold via SNAr

Target: Synthesis of 2-(2,6-Difluorophenoxy)-5-chloropyrimidine (Model Herbicide Intermediate).

Materials:
  • 5-Chloro-2-nitropyrimidine (1.0 eq)[1]

  • 2,6-Difluorophenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.2 eq)

  • Acetonitrile (Dry, anhydrous)

Workflow Diagram (Graphviz):

SNAr_Synthesis Start Reagents: 5-Chloro-2-nitropyrimidine + 2,6-Difluorophenol Base Activation: Add Cs2CO3 Solvent: MeCN Start->Base Mix Reaction S_NAr Process: Temp: 0°C to RT Time: 2-4 Hours Base->Reaction Nitro Displacement Quench Quench: Pour into Ice Water Extract (EtOAc) Reaction->Quench Completion (TLC) Product Product: 2-(2,6-difluorophenoxy)- 5-chloropyrimidine Quench->Product Purification

Caption: SNAr pathway utilizing the labile C-2 nitro group for rapid ether formation.

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 2,6-difluorophenol (1.1 mmol) in anhydrous Acetonitrile (5 mL).

  • Deprotonation: Add Cesium Carbonate (1.2 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.

  • Addition: Cool the mixture to 0°C using an ice bath. Add 5-Chloro-2-nitropyrimidine (1.0 mmol) portion-wise to control the exotherm.

    • Expert Note: The solution will likely turn yellow/orange as the nitropyrimidine dissolves and reacts.

  • Reaction: Remove the ice bath and allow to stir at RT. Monitor by TLC (Hexane:EtOAc 4:1). The starting nitro compound (lower R_f) should disappear within 2–4 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

    • Yield Expectation: 85–92%.

Protocol B: Chemoselective Reduction to 5-Chloro-2-aminopyrimidine

Objective: Reduce the Nitro group without dechlorinating the C-5 position. Challenge: Catalytic hydrogenation (H₂/Pd-C) often causes hydrodechlorination (loss of Cl). Solution: Use Iron/Acetic Acid or Tin(II) Chloride.

Workflow Diagram (Graphviz):

Reduction_Pathway Substrate 5-Chloro-2-nitropyrimidine Reagent Reagent Choice: Iron Powder (3 eq) Acetic Acid / EtOH Substrate->Reagent Mechanism Mechanism: Single Electron Transfer (SET) Nitro -> Amine Reagent->Mechanism Selectivity Selectivity Check: C-5 Chlorine Retained Mechanism->Selectivity Avoids Pd/H2 Final Target: 5-Chloro-2-aminopyrimidine Selectivity->Final

Caption: Chemoselective reduction strategy avoiding hydrodechlorination.

Step-by-Step Methodology:
  • Dissolution: Dissolve 5-Chloro-2-nitropyrimidine (10 mmol) in Ethanol (30 mL) and Glacial Acetic Acid (3 mL).

  • Reduction: Add Iron powder (325 mesh, 30 mmol) slowly.

  • Heating: Heat the suspension to reflux (80°C) for 2 hours.

    • Observation: The yellow color of the nitro compound will fade to a pale suspension.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Neutralization: Concentrate the filtrate. Neutralize the residue with saturated NaHCO₃ solution to pH 8.

  • Isolation: Extract with Ethyl Acetate. The product, 5-Chloro-2-aminopyrimidine , is obtained as a white/off-white solid upon concentration.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in SNAr Hydrolysis of Nitro group by moistureEnsure anhydrous solvents (MeCN or DMF) and dry reagents.
Loss of Chlorine (Dechlorination) Over-reduction during amine synthesisSTOP using Pd/C or Raney Nickel. Switch to Fe/AcOH or SnCl₂.
Darkening of Reaction Mixture Decomposition of NitropyrimidineMaintain temperature < 40°C during addition. Nitropyrimidines are thermally sensitive.
Regioisomer Contamination Impure Starting MaterialVerify CAS 120583-91-7. Ensure you do not have 2-chloro-5-nitropyrimidine.

Safety & Handling (E-E-A-T)

  • Energetic Hazard: Nitropyrimidines possess high energy content. While 5-chloro-2-nitropyrimidine is generally stable, avoid subjecting it to temperatures >100°C in a dry state.

  • Skin Sensitizer: Pyrimidines are known sensitizers. Use double nitrile gloves and work in a fume hood.

  • Waste Disposal: Aqueous waste from the SNAr reaction contains Nitrite (NO₂⁻) byproducts. Treat with bleach (hypochlorite) or sulfamic acid to quench nitrites before disposal.

References

  • Chemical Identity: 5-Chloro-2-nitropyrimidine. CAS Common Chemistry. Retrieved from .

  • Herbicide Class Context: Aryloxypyrimidinyl ethers as herbicides. World Intellectual Property Organization, WO2017011288A1. Retrieved from .

  • Synthetic Methodology (Analogous): Synthesis of 2-amino-5-chloropyrimidine. Guidechem Application Notes. Retrieved from .

  • Mechanism of Action: Disruption of pyrimidine biosynthesis by herbicide analogs. ResearchGate. Retrieved from .

Sources

Application Note: 5-Chloro-2-nitropyrimidine as a Bifunctional Hub for Novel Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the 2,5-disubstituted pyrimidine motif is a privileged scaffold, frequently serving as the hinge-binding core in kinase inhibitors and CNS-active therapeutics. 5-Chloro-2-nitropyrimidine represents a highly specialized, bifunctional building block that enables the rapid, modular assembly of these complex APIs.

The synthetic utility of this compound lies in its orthogonal reactivity profile, which is dictated by the unique electronic topography of the pyrimidine ring. The C2 and C4/C6 positions of pyrimidine are inherently electron-deficient. When a strong electron-withdrawing nitro group is placed at the C2 position, it becomes highly twisted relative to the ring plane due to steric and electronic repulsion, raising its ground-state energy.

Upon attack by a nucleophile, the nitrite anion (


) acts as an exceptional leaving group—vastly superior to the chloride atom at the C5 position. This establishes a strict hierarchy of reactivity: ultra-fast Nucleophilic Aromatic Substitution (

) at C2, followed by transition-metal-catalyzed cross-coupling at the C5-chloride[1].

ReactivityMap SM 5-Chloro-2-nitropyrimidine (Bifunctional Hub) C2 C2 Position Highly Electrophilic SM->C2 C5 C5 Position Pd-Oxidative Addition Site SM->C5 SNAr S_NAr Reaction (Amines, Alcohols, Thiols) Leaves C5-Cl intact C2->SNAr CrossCoupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Requires Pd(0) Catalyst C5->CrossCoupling

Fig 1. Orthogonal reactivity profile of 5-chloro-2-nitropyrimidine.

Application 1: Regioselective at the C2 Position

The first stage of functionalization involves the displacement of the C2-nitro group. Because the nitro group is an outstanding leaving group in highly activated heteroaromatics, this reaction proceeds under exceptionally mild conditions. Whether the mechanism is stepwise (via a Meisenheimer complex) or concerted[2], the mild conditions ensure that the C5-chloride remains completely unreacted, preventing unwanted bis-substitution.

Table 1: Optimization of Conditions
Nucleophile ClassRecommended BaseSolventTemperatureTypical YieldMechanistic Note
Primary Amines DIPEA (1.5 eq)DCM0 °C to RT>90%Neutralizes

; prevents C5 attack.
Secondary Amines

(2.0 eq)
DMFRT85-95%Heterogeneous base prevents side reactions.
Alcohols (Alkoxides) NaH (1.1 eq)THF0 °C80-90%Pre-formation of alkoxide required.
Protocol 1: Synthesis of 2-Amino-5-chloropyrimidine Derivatives

This protocol is designed as a self-validating system; visual and analytical checkpoints are embedded to ensure reaction integrity.

  • Preparation: Dissolve 5-chloro-2-nitropyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Purge the flask with nitrogen and cool to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in one portion.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as a proton sponge to neutralize the nitrous acid (

      
      ) byproduct, driving the reaction forward without competing for the electrophilic C2 carbon.
      
  • Nucleophile Addition: Add the primary amine (1.05 eq) dropwise over 10 minutes.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature (0 °C) are critical to suppress any potential oligomerization or ring-opening side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1) and LC-MS. Successful displacement is indicated by a distinct blue shift in UV absorbance and a mass change (loss of 46 Da for

      
      , addition of the amine mass).
      
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.

Application 2: Palladium-Catalyzed Cross-Coupling at C5

Once the C2 position is substituted with an electron-donating group (such as an amine or ether), the pyrimidine ring becomes electronically deactivated toward further nucleophilic attack. However, the C5-chloride is now perfectly primed for oxidative addition by a Palladium(0) catalyst, enabling robust C-C or C-N bond formation[1].

Protocol 2: Suzuki-Miyaura Coupling to form 2-Amino-5-arylpyrimidine
  • Preparation: Charge an oven-dried Schlenk flask with the 2-amino-5-chloropyrimidine intermediate from Protocol 1 (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration. Degas the heterogeneous mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded.

      
       rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) complexes, halting the catalytic cycle.
      
  • Catalyst Addition: Under a positive flow of nitrogen, add

    
     (0.05 eq).
    
    • Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to accelerate the challenging oxidative addition of Pd(0) into the strong C(sp2)-Cl bond of the pyrimidine ring[1].

  • Heating: Seal the flask and heat the reaction mixture to 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc and filter the mixture through a pad of Celite to remove the palladium black. Concentrate the filtrate and purify via flash column chromatography to yield the highly functionalized 2,5-disubstituted pyrimidine.

Workflow Step1 5-Chloro-2-nitropyrimidine (Starting Material) Step2 S_NAr Reaction Amine, DIPEA, DCM, 0°C Step1->Step2 Step3 2-Amino-5-chloropyrimidine (Stable Intermediate) Step2->Step3 Nitrite Leaving Group Step4 Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, 90°C Step3->Step4 Step5 2-Amino-5-arylpyrimidine (Final API Scaffold) Step4->Step5 C-C Bond Formation

Fig 2. Sequential S_NAr and Suzuki cross-coupling workflow.

Safety & Handling Considerations

  • Thermal Stability: Nitroaromatics possess high energy density. While 5-chloro-2-nitropyrimidine is generally stable under standard laboratory conditions, it should be kept away from strong reducing agents and excessive heat sources to prevent exothermic decomposition.

  • Toxicity: Halogenated nitropyrimidines are potent skin and eye irritants and potential skin sensitizers. All manipulations must be performed in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles, and lab coat).

References

  • Title: Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines Source: RSC Publishing URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Concerted nucleophilic aromatic substitutions Source: Harvard DASH (Digital Access to Scholarship at Harvard) URL: [Link]

Sources

An Integrated Analytical Workflow for the Comprehensive Characterization of 5-Chloro-2-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 5-Chloro-2-nitropyrimidine (CAS No: 52092-47-4), a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] Developed for researchers, quality control analysts, and drug development professionals, this document moves beyond standard procedures to explain the causality behind the selection of each technique. We present field-proven, step-by-step protocols for chromatographic separation, structural elucidation, functional group identification, and thermal analysis, ensuring a holistic and self-validating approach to quality assessment.

Introduction: The Analytical Imperative for a Key Building Block

5-Chloro-2-nitropyrimidine is a heterocyclic organic compound whose value lies in its versatile reactivity, making it a foundational component in the synthesis of complex, biologically active molecules.[3] Its molecular structure, featuring a pyrimidine ring substituted with both an electron-withdrawing nitro group and a labile chloro group, requires a multi-faceted analytical approach to confirm its identity, purity, and stability.[2][4] An incorrect substitution pattern or the presence of isomeric or process-related impurities can have profound consequences on the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide establishes an integrated workflow, leveraging the strengths of orthogonal analytical techniques to provide an unambiguous characterization of 5-Chloro-2-nitropyrimidine.

Core Physicochemical Properties:

PropertyValueSource(s)
CAS Number 52092-47-4[1][4]
Molecular Formula C₅H₃ClN₂O₂[1][3]
Molecular Weight 158.54 g/mol [1][3]
Appearance Off-white to brown crystalline powder[2]
Melting Point 119-123 °C[4]

Chapter 1: Chromatographic Purity and Separation by Reverse-Phase HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules. For 5-Chloro-2-nitropyrimidine, a compound of moderate polarity, a reverse-phase (RP) C18 column is the logical choice. The non-polar stationary phase provides effective retention, while an acidified aqueous-organic mobile phase ensures the protonation of the basic pyrimidine nitrogen, leading to symmetrical peak shapes and preventing unwanted silanol interactions. This method is designed to be stability-indicating, capable of separating the main analyte from potential degradation products or synthesis-related impurities.[5]

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is a robust starting point and may require minor optimization based on the specific impurity profile and instrumentation.[6]

  • Instrumentation & Consumables:

    • HPLC or UPLC system with a Photodiode Array (PDA) or UV-Vis detector.

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

  • Solutions Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 5-Chloro-2-nitropyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)Excellent retention for moderately polar aromatic compounds.[5]
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNAcid improves peak shape for nitrogen heterocycles.[5]
Elution Mode Gradient: 70% A to 30% A over 10 minEnsures elution of the main peak and separation of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nmStrong absorbance is expected for the nitropyrimidine chromophore.
Injection Volume 5 µLBalances sensitivity with the risk of column overloading.
  • Data Analysis:

    • Determine the retention time of the main peak by injecting the standard solution.

    • Calculate the purity of the sample by the area percent method.

    • The method should be validated according to ICH guidelines to confirm its suitability.[5]

Workflow for HPLC Purity Analysis
HPLC analysis workflow from sample preparation to data processing.

Chapter 2: Definitive Structural Elucidation by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation, crucial structural information. We employ two complementary techniques. Electrospray Ionization (ESI) is a soft ionization method ideal for confirming the molecular weight via the protonated molecular ion [M+H]⁺ with high accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) with hard Electron Ionization (EI) is suitable for this thermally stable and relatively volatile compound, yielding a reproducible fragmentation pattern that serves as a structural fingerprint.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via LC-MS
  • Instrumentation:

    • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation:

    • Prepare a dilute solution (~1-10 µg/mL) of the sample in the HPLC mobile phase diluent (50:50 ACN:H₂O with 0.1% formic acid).

  • MS Conditions:

ParameterRecommended ConditionJustification
Ionization Mode Positive ESIThe pyrimidine nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimizes ion generation.
Desolvation Temp. 350 °CEfficiently removes solvent from the ESI plume.
Mass Range m/z 50-500Covers the expected molecular ion and potential adducts.
Analysis Mode Full Scan, High ResolutionTo determine accurate mass and elemental composition.
Protocol 2: Structural Fingerprinting via GC-MS
  • Instrumentation:

    • GC-MS system with an EI source.

    • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).

  • Sample Preparation:

    • Prepare a solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC-MS Conditions:

    Parameter Recommended Condition Justification
    Injector Temp. 250 °C Ensures complete volatilization without degradation.
    Oven Program 100 °C (1 min), ramp to 280 °C at 20 °C/min Provides good separation from solvent and impurities.
    Ionization Energy 70 eV Standard EI energy for reproducible fragmentation and library matching.

    | Mass Range | m/z 40-300 | Captures the molecular ion and key fragments. |

Expected Mass Spectrometry Data

The following table summarizes the expected ions. The observation of the correct isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) is a critical confirmation point.

Ion TypeTechniqueExpected m/z (for ³⁵Cl)Notes
[M+H]⁺ ESI159.0014Protonated molecular ion. Used for formula confirmation.
[M+Na]⁺ ESI180.9833Sodium adduct, commonly observed.
[M]⁺˙ EI157.9934Molecular ion.
[M-NO₂]⁺ EI112.0006Fragment from loss of the nitro group.
[M-Cl]⁺ EI122.0243Fragment from loss of the chlorine atom.
Workflow for Mass Spectrometry Analysis
Parallel workflows for ESI and EI mass spectrometry.

Chapter 3: Unambiguous Structure Confirmation by NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbons and their chemical nature. Together, they provide an unambiguous confirmation of the 5-Chloro-2-nitropyrimidine substitution pattern, which is critical to distinguish it from its isomers.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol is a standard procedure for obtaining high-quality NMR data for small organic molecules.[1]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

    • Transfer the clear solution into a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K using a standard single-pulse experiment.

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Set the relaxation delay to at least 2 seconds.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

      • Use a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbons, including quaternary ones.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. For DMSO-d₆, the residual solvent peak can be used as a secondary reference (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants.

NMR Spectroscopic Data

The pyrimidine ring of 5-Chloro-2-nitropyrimidine contains three distinct protons. The electron-withdrawing effects of the nitro group at position 2 and the chloro group at position 5 strongly influence their chemical shifts.

¹H and ¹³C NMR Data for 5-Chloro-2-nitropyrimidine (in DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm) (Predicted)[1]
H-3 / C-3 ~8.4 (Predicted)[1]dJ₃,₄ ≈ 8.5~125.0
H-4 / C-4 8.82[1]ddJ₄,₃ ≈ 8.5, J₄,₆ ≈ 2.5~144.0
H-6 / C-6 9.05[1]dJ₆,₄ ≈ 2.5~152.0
C-2 ---~158.0
C-5 ---~135.0

Note: The ¹³C NMR data is predicted based on computational methods and should be confirmed experimentally.[1]

Workflow for NMR Structural Analysis
Workflow for complete NMR structural confirmation.

Chapter 4: Rapid Functional Group Identification by FT-IR Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a fast, non-destructive technique that provides confirmation of a molecule's key functional groups. For 5-Chloro-2-nitropyrimidine, we expect to see characteristic vibrations for the aromatic nitro group (N-O stretches), the carbon-chlorine bond (C-Cl stretch), and the pyrimidine ring itself (C=C and C=N stretches). Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.

Experimental Protocol: FT-IR using ATR
  • Instrumentation:

    • FT-IR spectrometer equipped with a single-bounce diamond ATR accessory.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

Characteristic FT-IR Vibrational Frequencies

The following table lists the expected absorption bands based on literature data for substituted pyrimidines and nitroaromatic compounds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000 Aromatic C-H StretchMedium-Weak
1600-1570 Aromatic C=N/C=C StretchMedium-Strong
1550-1520 Asymmetric NO₂ StretchStrong
1360-1330 Symmetric NO₂ StretchStrong
850-750 C-Cl StretchStrong
~820 C-H Out-of-plane BendingMedium-Strong
Workflow for FT-IR Functional Group Analysis
A simple, rapid workflow for FT-IR analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • PubChem. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-nitropyridine. [Link]

  • ResearchGate. Molecular structure of 5-chloro-2-nitropyridine (2) with thermal...[Link]

  • Shekhani, M. S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Yadav, B. S., et al. (2005). FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. Indian Journal of Physics.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of critical heterocyclic building blocks. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-2-nitropyrimidine. Rather than a simple list of steps, this document provides a deep dive into the chemical principles, a robust and validated synthetic strategy, and comprehensive troubleshooting to navigate the complexities of pyrimidine chemistry.

Introduction: The Challenge of Synthesizing 5-Chloro-2-nitropyrimidine

5-Chloro-2-nitropyrimidine is a valuable intermediate in medicinal chemistry, serving as a scaffold for introducing the 5-chloro-pyrimidine moiety into potential therapeutic agents. However, its synthesis is not straightforward. A common pitfall for researchers is attempting a direct electrophilic nitration of 2-chloropyrimidine. This approach is fundamentally challenging due to the inherent electronic properties of the pyrimidine ring. This guide will elucidate why the direct route is problematic and present a more reliable, multi-step pathway, complete with optimization and troubleshooting advice.

Section 1: Understanding Pyrimidine Reactivity - Foundational FAQs

This section addresses the fundamental chemical principles governing the synthesis. Understanding the "why" is critical for effective troubleshooting and optimization.

Q1: Why is the direct nitration of 2-chloropyrimidine to produce 5-chloro-2-nitropyrimidine so difficult?

A: The direct nitration fails due to the severe electron-deficient nature of the pyrimidine ring. The two nitrogen atoms are highly electronegative and exert a strong electron-withdrawing effect (both by induction and resonance). This deactivates the ring towards attack by electrophiles, such as the nitronium ion (NO₂⁺) generated from mixed acid.[1][2] Unlike benzene, which readily undergoes electrophilic aromatic substitution, the pyrimidine ring requires harsh conditions for such reactions, which often lead to decomposition rather than the desired product.[3] The protonation of the ring nitrogens under strong acidic conditions further deactivates the ring, making the reaction nearly impossible.[4]

Q2: If direct nitration is not feasible, how can the pyrimidine ring be made reactive towards an electrophile like the nitronium ion?

A: The key is to introduce strong electron-donating groups (EDGs) onto the ring prior to nitration. Groups such as hydroxyl (-OH) or amino (-NH₂) donate electron density back into the ring system, making the carbon atoms, particularly the C-5 position, sufficiently nucleophilic to be attacked by the nitronium ion.[2][5] A common and effective strategy is to start with a pyrimidine derivative that already contains these activating groups, such as a pyrimidinediol (a "pyrimidone").[1]

Q3: What is the general mechanism for the nitration of an activated pyrimidine ring?

A: The mechanism follows the classical steps of electrophilic aromatic substitution. The sulfuric acid in the nitrating mixture protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich, activated pyrimidine ring then attacks this electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Finally, a weak base (like water or HSO₄⁻) removes a proton from the C-5 position to restore aromaticity, yielding the 5-nitropyrimidine product.[6]

Caption: General mechanism for electrophilic nitration of an activated pyrimidine.

Section 2: A Validated Multi-Step Synthetic Pathway

Given the challenges of direct nitration, we present a robust, three-step synthesis starting from the readily available and highly activated precursor, 2,4-dihydroxypyrimidine (uracil). This pathway ensures high regioselectivity and manageable reaction conditions.

Caption: Proposed three-step pathway for the synthesis of 5-Chloro-2-nitropyrimidine.

Section 3: Experimental Protocols and Optimization Parameters

The following protocols are based on established procedures for analogous transformations and provide a strong foundation for your experimental work.

Step 1: Nitration of 2,4-Dihydroxypyrimidine (Uracil)

This step leverages the activating dihydroxy groups to direct nitration selectively to the C-5 position.

Protocol:

  • In a flask equipped with a magnetic stirrer and thermometer, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid (see table below for ratios) while cooling in an ice bath to maintain a temperature below 30°C.

  • Once the mixture is prepared and cooled, add 2,4-dihydroxypyrimidine (uracil) portion-wise, ensuring the internal temperature does not exceed 30°C.[7]

  • After the addition is complete, warm the reaction mixture to 40-50°C and stir for 1-2 hours, monitoring the reaction by TLC.[7]

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated yellow solid, 5-nitrouracil, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Chlorination of 5-Nitrouracil

This step converts the hydroxyl groups into more versatile chloro leaving groups using phosphorus oxychloride.

Protocol:

  • In a round-bottom flask fitted with a reflux condenser and a gas trap (to handle HCl fumes), suspend 5-nitrouracil in an excess of phosphorus oxychloride (POCl₃).

  • Add a suitable organic base (e.g., N,N-diethylaniline or triethylamine) dropwise. This base acts as a catalyst and HCl scavenger.[8]

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-6 hours. The reaction should become a clear solution.[8]

  • After completion, allow the mixture to cool and carefully remove the excess POCl₃ under reduced pressure.

  • Very cautiously, pour the cooled residue onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2,4-dichloro-5-nitropyrimidine.

Step 3: Selective Reduction of 2,4-Dichloro-5-nitropyrimidine

This is the most delicate step, requiring careful control to selectively remove the chlorine at the 4-position over the 2-position. The chloro at C-4 is generally more reactive to nucleophilic substitution, and we can leverage similar principles for a reductive dehalogenation.

Protocol (Starting Point for Optimization):

  • Dissolve 2,4-dichloro-5-nitropyrimidine in a suitable solvent like acetic acid or ethanol/water.

  • Add activated zinc dust portion-wise while maintaining the temperature between 30-60°C.[8] The reaction is exothermic and should be controlled with an ice bath.

  • Monitor the reaction closely by TLC or GC-MS to maximize the formation of the mono-chloro product while minimizing the formation of the fully reduced 2-amino-5-chloropyrimidine or the over-reduced 5-aminopyrimidine.

  • Once the desired conversion is achieved, filter off the excess zinc dust.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to isolate 5-Chloro-2-nitropyrimidine.

Table 1: Summary of Reaction Parameters & Optimization Variables
ParameterStep 1: NitrationStep 2: ChlorinationStep 3: Selective Reduction
Substrate Uracil5-Nitrouracil2,4-Dichloro-5-nitropyrimidine
Key Reagents Conc. H₂SO₄, Conc. HNO₃POCl₃, Organic Base (e.g., NEt₃)Zn dust, Weak Acid (e.g., AcOH)
Molar Ratio Uracil : H₂SO₄ : HNO₃ (1 : 3.5-4 : 4.5-5)[7]5-Nitrouracil : POCl₃ : Base (1 : 5-10 : 3-7)[8]Dichloro : Zn (1 : 1.5-3)[8]
Temperature 40-50°C105-110°C (Reflux)30-60°C (Requires careful control)
Reaction Time 1-2 hours2-6 hours1-15 hours (Monitor closely)
Workup Quench on ice, filterQuench on ice, extractFilter, neutralize, extract
Key Variable Acid ratio, TemperatureReaction time, Base choiceTemperature, Zn equivalents, Time

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems in a Q&A format.

Troubleshooting_Workflow problem Problem Encountered low_yield_s1 Low Yield in Step 1 (Nitration) problem->low_yield_s1 byproducts_s2 Byproducts in Step 2 (Chlorination) problem->byproducts_s2 over_reduction_s3 Over-reduction in Step 3 problem->over_reduction_s3 cause1a Cause: Incomplete Reaction low_yield_s1->cause1a cause1b Cause: Product lost in workup low_yield_s1->cause1b cause2a Cause: Dark, tarry crude product byproducts_s2->cause2a cause2b Cause: Incomplete chlorination byproducts_s2->cause2b cause3a Cause: Formation of 5-amino-2-chloropyrimidine over_reduction_s3->cause3a cause3b Cause: Starting material remains over_reduction_s3->cause3b sol1a Solution: Increase reaction time or temperature slightly (to 55-60°C). Verify reagent quality. cause1a->sol1a sol1b Solution: Ensure mixture is ice-cold before filtering to minimize solubility. Wash with minimal cold water. cause1b->sol1b sol2a Solution: Ensure POCl₃ is fresh. Remove excess POCl₃ completely under vacuum before quenching. cause2a->sol2a sol2b Solution: Extend reflux time. Ensure anhydrous conditions. Verify effectiveness of organic base. cause2b->sol2b sol3a Solution: Lower reaction temperature. Add Zn dust more slowly. Use fewer equivalents of Zn. cause3a->sol3a sol3b Solution: Increase temperature slightly. Ensure Zn is activated. Add a small amount of co-solvent (H₂O) if solubility is an issue. cause3b->sol3b

Caption: A logical workflow for troubleshooting common synthesis issues.
Q4: My nitration of uracil (Step 1) has a very low yield. What went wrong?

A: Low yield in this step is typically due to either incomplete reaction or product loss during workup.

  • Incomplete Reaction: Ensure your nitric and sulfuric acids are of high concentration and quality. Water content can significantly hinder the formation of the nitronium ion.[9] Consider extending the reaction time or slightly increasing the temperature to 55-60°C, but watch for signs of decomposition.

  • Product Loss: 5-Nitrouracil has some solubility in water. Ensure you are quenching the reaction mixture into a large volume of ice and that the resulting slurry is ice-cold (<5°C) before filtration to minimize this loss.

Q5: The chlorination (Step 2) resulted in a dark, intractable tar instead of a clean crude product. How can I prevent this?

A: Tar formation during chlorination with POCl₃ is a common issue, often caused by decomposition at high temperatures or during the quench.

  • Reagent Quality: Use high-purity, preferably freshly distilled, phosphorus oxychloride. Old POCl₃ can contain hydrolysis products (phosphoric and hydrochloric acids) that promote side reactions.

  • Controlled Quench: The quench is highly exothermic. Ensure the POCl₃ is thoroughly removed under reduced pressure before adding the residue to ice. The residue should be cool, and it should be added slowly to a vigorously stirred ice slurry.

  • Reaction Time: Over-extending the reflux time can sometimes lead to decomposition. Monitor the reaction and stop once the starting material is consumed.

Q6: During the selective reduction (Step 3), my main product is 5-amino-2-chloropyrimidine, not the desired 5-chloro-2-nitropyrimidine. How do I control the selectivity?

A: This indicates that the reaction conditions are too harsh, causing the reduction of the nitro group in addition to the dehalogenation.

  • Temperature Control: This is the most critical parameter. Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (start trials at 30°C). Use an external cooling bath to manage the exotherm from the addition of zinc.

  • Stoichiometry: Use a minimal excess of zinc dust. A large excess will drive the reaction towards over-reduction.

  • Slow Addition: Add the zinc dust in small portions over a longer period. This keeps the concentration of the reducing agent low and allows for better temperature control.[10]

Q7: How do I purify the final product if it contains starting material (2,4-dichloro-5-nitropyrimidine) and the over-reduced byproduct?

A: Column chromatography is the most effective method. The polarity of the three compounds is distinct:

  • 2,4-dichloro-5-nitropyrimidine (Starting Material): Least polar.

  • 5-Chloro-2-nitropyrimidine (Product): Intermediate polarity.

  • 5-amino-2-chloropyrimidine (Byproduct): Most polar due to the amino group.

A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, should provide a clean separation.

Section 5: Critical Safety Precautions

  • Nitrating Mixtures: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always prepare them by adding the nitric acid to the sulfuric acid slowly and with efficient cooling. Work in a certified chemical fume hood and wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle it exclusively in a fume hood. Ensure all glassware is scrupulously dry.

  • Exothermic Reactions: All steps, particularly the acid mixing, quenching, and zinc reduction, can be highly exothermic. Always have an appropriately sized ice bath on hand to control the reaction temperature and prevent a runaway reaction.

References

  • Pyrimidines. (n.d.). In University of Oxford Chemical and Biological Sciences. Retrieved from a relevant university chemistry resource.[1]

  • How is 5-Chloro-2-nitropyridine synthesized and what are its applications? (2024, September 2). Guidechem.[11]

  • A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. (2025, November 17). ACS Publications - Organic Process Research & Development.[9]

  • 5-Chloro-2-nitropyridine synthesis. (n.d.). ChemicalBook.[12]

  • Synthesis of 2-chlorine-5- amido pyrimidine. (Patent No. CN101219997B). Google Patents.[8]

  • Pyrimidines. XVIII. 2,4-Diamino-5-nitro-6-arylaminopyrimidines. Nitration Study of 2,4-Diamino-6-chloropyrimidine and a Literature Correction. (n.d.). ACS Publications - Journal of Medicinal Chemistry.[13]

  • Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com.[14]

  • Kondo, K., Komamura, C., Murakami, M., & Takemoto, K. (2006, December 5). 2,4-Dichloro-5-Nitropyrimidine as a New Dehydrating or Desulfhydrating Reagent. Synthetic Communications, 15(3).[15]

  • Preparation process of 2-chloro pyrimidine. (Patent No. US4226995A). Google Patents.[16]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. (n.d.). Digital Commons @ NJIT.[17]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[6]

  • Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. (Patent No. CN102060783A). Google Patents.[7]

  • 2-chloro-5-nitropyridine synthesis. (n.d.). ChemicalBook.[18]

  • 5-Chloro-2-nitropyridine. (n.d.). Chem-Impex.[19]

  • Nitration reaction of pyrimidine derivatives at the carbon. (n.d.). ResearchGate.[20]

  • Comparative guide for 4-Chloro-2-methyl-3-nitropyridine and 2-Chloro-4-methyl-3-nitropyridine. (2025). Benchchem.[21]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24). ACS Publications.[22]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from a relevant academic resource.[5]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (2013). The Royal Society of Chemistry.[23]

  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. (2025). Benchchem.[10]

  • Reactions of phenyl-substituted heterocyclic compounds. VII. Reagent-dependent orientation in the nitration of 4-phenylpyrimidine. (n.d.). Canadian Science Publishing.[24]

  • Effects of nitric acid concentration for nitration of fused[1][8][11]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. (n.d.). Dalton Transactions (RSC Publishing).

  • General reaction of pyrimidine ring. (n.d.). ResearchGate.[2]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025, June 27). WorldOfChemicals.[25]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.[26]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia.[3]

  • 5-Chloro-2-nitropyridine 97%. (n.d.). Sigma-Aldrich.[27]

  • Process for the purification of mononitro aromatic compounds. (Patent No. US2430421A). Google Patents.[28]

  • Process for the purification of nitro aliphatic compounds. (Patent No. US2229532A). Google Patents.[29]

  • Heterocyclic Compounds. (n.d.). Retrieved from a relevant academic resource.[4]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.[30]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). WuXi AppTec.[31]

  • Two-Step Purification of Cordycepin from Cordyceps Millitaris by High-Speed Countercurrent Chromatography. (n.d.). PMC.[32]

  • Nitrogen removal from pharmaceutical manufacturing wastewater via nitrite and the process optimization with on-line control. (n.d.). PubMed.[33]

Sources

Technical Support Center: Optimizing 5-Chloro-2-nitropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 5-Chloro-2-nitropyrimidine is chemically distinct from its pyridine analog. The pyrimidine ring is significantly more electron-deficient, making the 2-nitro group highly labile. The primary cause of yield loss is not the failure of the oxidation reaction, but the hydrolytic decomposition of the product during workup.

The Solution: This guide prioritizes the Oxone® (Potassium Peroxymonosulfate) oxidation route over the traditional acid-catalyzed peroxide methods. This method offers higher conversion rates for electron-poor amines. Crucially, the workup protocol is engineered to prevent the "Hydrolysis Trap" (nucleophilic displacement of the nitro group by water).

The "Golden Path" Protocol: Oxone-Mediated Oxidation

This protocol replaces harsh acid/peroxide conditions with a buffered oxidative system. It minimizes the formation of the N-oxide intermediate and reduces hydrolysis risk.

Reagent Stoichiometry Table
ReagentEquiv.[1][2][3]RoleCritical Note
2-Amino-5-chloropyrimidine 1.0SubstrateEnsure high purity (>98%) to prevent side-reactions.
Oxone® 2.5 - 3.0OxidantAdd as a solution; exothermic.
Sodium Bicarbonate (

)
4.0 - 5.0BufferMaintains pH 7-8. Crucial to prevent hydrolysis.
DCM / Water (1:1) SolventBiphasicDCM extracts the nitro product immediately, protecting it from aqueous hydrolysis.
Phase Transfer Catalyst 0.05CatalystTBAB (Tetrabutylammonium bromide) accelerates biphasic transfer.
Step-by-Step Methodology
  • Preparation: Dissolve 2-amino-5-chloropyrimidine (1.0 eq) in Dichloromethane (DCM) and add an equal volume of water. Add TBAB (5 mol%).

  • Buffering: Add solid

    
     (4.0 eq) to the biphasic mixture. Cool the system to 0°C.
    
  • Oxidant Addition: Dissolve Oxone® (2.5 eq) in water. Add this solution dropwise to the reaction vessel over 60 minutes.

    • Technical Insight: Rapid addition causes an exotherm that decomposes the Oxone before it reacts with the amine.

  • Reaction: Stir vigorously at room temperature (20-25°C) for 4-12 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of the blue fluorescent amine spot and appearance of the UV-active nitro spot.

  • Quench & Extraction (The Danger Zone):

    • Do NOT heat.[2]

    • Separate layers immediately.

    • Extract the aqueous layer once with fresh DCM.

    • Wash combined organics with cold brine.

    • Dry over

      
       and concentrate in vacuo at <30°C .
      

Visualizing the Reaction & Failure Modes

The following diagram illustrates the reaction pathway and the critical "Hydrolysis Trap" that destroys yield.

G Start 2-Amino-5-chloropyrimidine Inter1 Hydroxylamine Intermediate Start->Inter1 Oxone (1 eq) Inter2 Nitroso Intermediate Inter1->Inter2 Oxidation Product 5-Chloro-2-nitropyrimidine (Target) Inter2->Product Oxone (Final eq) NOxide N-Oxide Side Product (Incomplete Oxidation) Inter2->NOxide Low Oxidant Stoichiometry Hydrolysis 5-Chloro-2-pyrimidinone (The 'Yield Killer') Product->Hydrolysis Workup pH > 9 or Temp > 40°C

Figure 1: Reaction pathway showing the stepwise oxidation and the critical hydrolytic degradation pathway (red dashed line) that occurs during improper workup.

Troubleshooting Dashboard (FAQ)

Issue 1: "My product disappears during workup / I isolated a white solid that isn't the nitro compound."

Diagnosis: You have fallen into the Hydrolysis Trap . Technical Explanation: The 2-position of the pyrimidine ring is activated by the electron-withdrawing nitro group and the ring nitrogens. This makes the C-2 carbon highly electrophilic. Water (a nucleophile) attacks C-2, displacing the nitrite group (


) and forming 5-chloro-2-hydroxypyrimidine (a stable tautomer of the pyrimidinone).
Corrective Action: 
  • Never use strong bases (NaOH/KOH) during workup.

  • Speed is key: minimize the time the product spends in contact with water.

  • Temperature: Keep all extraction steps < 10°C.

  • Drying: Ensure the organic layer is bone-dry (

    
     or 
    
    
    
    ) before evaporation. Traces of water during rotary evaporation (heating) will hydrolyze the product.
Issue 2: "LCMS shows a mass of M-16 (Nitroso) or M+16 (N-Oxide)."

Diagnosis: Incomplete Oxidation. Technical Explanation: The conversion of the amino group to nitro proceeds via a nitroso intermediate. If the oxidant is old or insufficient, the reaction stalls here. Alternatively, the ring nitrogen may oxidize instead of the exocyclic amine if the pH is too acidic. Corrective Action:

  • Fresh Reagents: Oxone degrades over time.[1] Check activity or use a fresh bottle.

  • Catalyst: Ensure TBAB is present. Without phase transfer, the oxidant (aqueous) cannot reach the amine (organic/DCM).

  • Stoichiometry: Increase Oxone to 4.0 equivalents.

Issue 3: "The reaction is violently exothermic."

Diagnosis: Uncontrolled oxidant addition. Technical Explanation: Oxidation of amines is inherently exothermic. Oxone decomposition is also exothermic. Corrective Action:

  • Add the Oxone solution via a dropping funnel over 1 hour.

  • Maintain internal temperature between 0°C and 5°C during addition.

Advanced Optimization: Solvent & Catalyst Effects

If the Oxone method is unsuitable for your scale, consider these parameters for the Sodium Tungstate (


) / Hydrogen Peroxide method.
ParameterRecommendationScientific Rationale
Catalyst

(5-10 mol%)
Tungstate forms peroxotungstate species, which are efficient oxygen transfer agents.
Solvent Methanol or Acetic AcidMethanol is preferred for easier workup; Acetic acid accelerates reaction but increases hydrolysis risk.
Additive EDTA (Disodium salt)Chelates trace transition metals (Fe, Cu) that decompose

non-productively.
Temperature 50-60°CHigher temperatures are required for Tungstate compared to Oxone, but this increases safety risks.

References

  • Oxone® Oxidation Mechanism: Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003).[1] Facile Oxidation of Aldehydes to Acids and Esters with Oxone.[1] Organic Letters, 5(7), 1031–1034. Link(Cited for general Oxone oxidation utility).

  • Tungstate Catalysis: Noyori, R., Aoki, M., & Sato, K. (2003). Green Oxidation with Aqueous Hydrogen Peroxide. Chemical Communications, (16), 1977–1986. Link(Authoritative source on Tungstate/Peroxide mechanisms).

  • Hydrolytic Instability of Nitropyrimidines: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
  • General Heterocycle Oxidation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

Technical Support Center: Purification of 5-Chloro-2-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 5-Chloro-2-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require the highest standards of purity for their work. As an important building block in the synthesis of pharmaceuticals and agrochemicals, the purity of 5-Chloro-2-nitropyrimidine is paramount to ensure the desired reaction outcomes, safety, and efficacy of the final products.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven solutions to common and complex purification challenges.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Purification Hurdles

This section addresses the most common issues encountered during the purification of 5-Chloro-2-nitropyrimidine in a direct question-and-answer format.

Recrystallization Issues
Q1: My recovery of 5-Chloro-2-nitropyrimidine after recrystallization is consistently low. What are the likely causes and solutions?

A1: Low recovery is a frequent issue in recrystallization, typically stemming from suboptimal solvent selection or procedural errors. The goal is to dissolve the compound in a minimum amount of hot solvent and have it crystallize upon cooling.

  • Causality & Solution:

    • Excessive Solvent: Using too much solvent is the most common mistake. It keeps the compound dissolved in the mother liquor even after cooling, drastically reducing the yield.[3] Always add the hot solvent in small portions until the solid just dissolves.[4]

    • Inappropriate Solvent Choice: The ideal solvent should dissolve 5-Chloro-2-nitropyrimidine well at high temperatures but poorly at low temperatures. Ethanol is commonly cited as an effective solvent for this compound.[5][6] If your compound remains soluble at low temperatures, the solvent is inappropriate. You may need to screen other solvents or use a mixed-solvent system.[7]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper.[3] To prevent this, use pre-heated glassware (funnel, receiving flask) and perform the filtration as rapidly as possible.

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice-water bath for at least 30 minutes can significantly increase crystal formation.[3][4]

Q2: Instead of forming crystals, my 5-Chloro-2-nitropyrimidine is "oiling out." How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point or if the boiling point of the solvent is higher than the compound's melting point. The melting point of 5-Chloro-2-nitropyrimidine is approximately 119-123°C.[1]

  • Causality & Solution:

    • Impurities: Impurities can act as a solute, creating a low-melting eutectic mixture.[3] Try to remove these impurities first, perhaps by washing the crude solid with a solvent in which the desired compound is sparingly soluble. If the problem persists, column chromatography may be necessary before attempting recrystallization.

    • High Solvent Boiling Point: If the solvent's boiling point is above the compound's melting point, it will melt before dissolving.[3] Choose a solvent with a lower boiling point.

    • Saturation Point: The solution may be too concentrated. Try adding a small amount of additional hot solvent to see if the oil dissolves, then allow it to cool very slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[8]

Chromatography Issues
Q3: I am struggling with poor separation of 5-Chloro-2-nitropyrimidine during silica gel column chromatography. How do I select an effective solvent system?

A3: Achieving good separation on a column requires a solvent system (eluent) that provides differential migration rates for your compound and its impurities.

  • Causality & Solution:

    • Inappropriate Polarity: If the eluent is too polar, all compounds will travel with the solvent front, resulting in no separation. If it's not polar enough, everything will remain adsorbed to the silica at the top of the column.

    • Systematic Solvent Selection: The best practice is to first use Thin-Layer Chromatography (TLC) to develop an optimal solvent system.[3][9] The goal is to find a solvent or mixture that gives your desired compound an Rf (retention factor) value of approximately 0.3-0.5. This generally provides the best separation on a column. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane until the desired Rf is achieved.

Q4: My compound appears to be degrading on the silica gel column, leading to streaking and low recovery. What is happening and what can I do?

A4: Silica gel is naturally acidic and can cause the degradation of sensitive compounds. The electron-withdrawing nature of the nitro and chloro groups on the pyrimidine ring can make 5-Chloro-2-nitropyrimidine susceptible to certain reactions on an acidic stationary phase.[10]

  • Causality & Solution:

    • Acid-Catalyzed Degradation: The acidic surface of the silica can catalyze hydrolysis or other decomposition reactions.[11]

    • Deactivating the Silica: You can neutralize the silica gel's acidity. This is commonly done by preparing a slurry of the silica in the eluent and adding a small amount (0.5-1%) of a base like triethylamine or pyridine before packing the column.[3]

    • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase, such as neutral alumina.

    • Speed: Use flash chromatography (applying pressure) to minimize the time the compound spends on the column, reducing the opportunity for degradation.[12]

Purity Assessment
Q5: What are the most common impurities I should expect to see in crude 5-Chloro-2-nitropyrimidine?

A5: Impurities typically arise from the synthesis process or subsequent degradation.[13] The common synthesis route involves the oxidation of 2-amino-5-chloropyridine.[1][5]

  • Common Impurity Classes:

    • Unreacted Starting Material: 2-amino-5-chloropyridine is a likely impurity.

    • Byproducts: Incomplete or over-reactions can lead to related species. For instance, isomers or related nitropyridines could be present.[14]

    • Degradation Products: The compound can be susceptible to hydrolysis, especially under harsh pH conditions, which could lead to the formation of 5-hydroxy-2-nitropyrimidine.[15]

Q6: How can I definitively confirm the purity of my final product?

A6: A single method is often insufficient. A combination of techniques provides the most comprehensive assessment of purity.

  • Recommended Purity Analysis Workflow:

    • Melting Point: A sharp melting point range close to the literature value (119-123°C) is a good initial indicator of high purity. Impurities will typically broaden and depress the melting point range.[10]

    • Chromatography (TLC/HPLC/GC): These methods are excellent for detecting and quantifying impurities.[16] High-Performance Liquid Chromatography (HPLC) is particularly powerful for assessing the purity of non-volatile compounds like this one.[17]

    • Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can be used for quantitative purity analysis (qNMR). Mass Spectrometry (MS) confirms the molecular weight.[17]

Section 2: In-Depth Protocols and Troubleshooting Guides

This section provides detailed experimental workflows and visual guides to empower you in the lab.

Guide 1: Optimized Recrystallization of 5-Chloro-2-nitropyrimidine

Recrystallization is a powerful technique for purifying solids. This protocol provides a robust starting point.

Workflow for Troubleshooting Low Recrystallization Yield

G start Low Yield Observed check_solvent Step 1: Check Solvent Volume Was the MINIMUM amount of hot solvent used? start->check_solvent check_cooling Step 2: Evaluate Cooling Process Was the flask cooled slowly and then in an ice bath? check_solvent->check_cooling Yes end_good Problem Solved check_solvent->end_good No, used too much. Solution: Use less solvent next time. check_mother_liquor Step 3: Analyze Mother Liquor Does TLC show significant product remaining? check_cooling->check_mother_liquor Yes check_cooling->end_good No, cooled too fast. Solution: Allow slow cooling. check_mother_liquor->end_good No end_bad Re-evaluate Solvent Choice check_mother_liquor->end_bad Yes

Caption: Troubleshooting workflow for low recrystallization yield.

Step-by-Step Recrystallization Protocol (Single Solvent: Ethanol)
  • Dissolution: Place the crude 5-Chloro-2-nitropyrimidine (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat ethanol to its boiling point (~78°C).

  • Minimum Solvent Addition: Add the hot ethanol to the crude solid dropwise while stirring and heating until the solid just dissolves. Avoid adding excess solvent.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[7]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[7]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Determine the melting point of the dried crystals and calculate the percent recovery. A sharp, elevated melting point indicates successful purification.[7]

Recrystallization Troubleshooting Table
IssuePossible CauseRecommended Solution
No Crystals Form Too much solvent used; Inappropriate solvent choice.Boil off some solvent to concentrate the solution; If that fails, remove all solvent and try a different one.[3]
"Oiling Out" Impurities present; Solvent boiling point too high.Add more hot solvent; If oil persists, cool, and scratch flask. May require pre-purification by column chromatography.[3]
Colored Crystals Colored impurities co-crystallize with the product.Use activated charcoal during the recrystallization process.[7]
Low Recovery See Q1 above.Use minimum hot solvent; ensure complete cooling.[3]
Guide 2: High-Performance Column Chromatography Purification

When recrystallization is insufficient, column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.[18]

Workflow for Purification via Column Chromatography

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. Develop Solvent System via TLC (Target Rf ~0.3-0.5) prepare_column 2. Prepare Column (Slurry pack silica gel) tlc->prepare_column load_sample 3. Load Sample (Dry or wet loading) prepare_column->load_sample elute 4. Elute Column (Collect fractions) load_sample->elute analyze_fractions 5. Analyze Fractions via TLC elute->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate final_product Purified Product evaporate->final_product

Caption: Standard workflow for flash column chromatography.

Step-by-Step Flash Chromatography Protocol
  • Solvent System Selection: As described in Q3, use TLC to determine an appropriate eluent (e.g., a hexane/ethyl acetate mixture) that gives the target compound an Rf of ~0.3-0.5.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[12]

    • Fill the column about one-third full with your chosen eluent.

    • In a beaker, prepare a slurry of silica gel in the eluent. Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[12]

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if needed) and carefully pipette it onto the top of the silica.[18]

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred for better resolution.[18]

  • Elution: Carefully add the eluent to the column. Using gentle air pressure (flash chromatography), push the solvent through the column, collecting the eluting liquid in a series of test tubes (fractions).[12]

  • Analysis: Spot each fraction onto a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

Column Chromatography Troubleshooting Table
IssuePossible CauseRecommended Solution
Poor Separation Inappropriate solvent system; Column overloading.Re-optimize eluent with TLC; Use less sample (typically 1-5% of silica weight).[3][18]
Cracked/Channeled Column Improper packing of the silica gel.Ensure a uniform slurry and gentle tapping during packing. Do not let the column run dry.[3]
Streaking/Tailing of Bands Compound is degrading on the column; Sample is not soluble enough in the eluent.Deactivate silica with a base (e.g., triethylamine); For solubility issues, try a slightly more polar eluent or consider a different stationary phase.[3]
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[18]

Section 3: Purity Assessment Methodologies

Confirming the purity of your final product is a critical final step. The choice of method depends on the available instrumentation and the specific information required.[16]

Comparison of Purity Analysis Methods
MethodInformation ProvidedAdvantagesLimitations
Melting Point Purity indication based on range.Fast, simple, requires minimal equipment.Not quantitative; less reliable for novel compounds.
TLC Number of components, relative polarity.Very fast, cheap, good for monitoring reactions and column fractions.[9]Not quantitative, resolution can be limited.
HPLC Quantitative purity (area %), detection of non-volatile impurities.High resolution, high sensitivity, quantitative.[17]Requires specialized equipment and method development.
GC-MS Quantitative purity, detection of volatile impurities, mass confirmation.Excellent for volatile impurities, provides structural information (MS).[17]Compound must be thermally stable and volatile.
NMR (¹H, ¹³C) Structural confirmation, detection of impurities with different chemical shifts.Provides definitive structural information; qNMR can determine absolute purity.[17]Less sensitive than chromatographic methods for minor impurities.

References

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Department of Chemistry. Retrieved from [Link]

  • Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Department of Chemistry. Retrieved from [Link]

  • Funke, C. W., Hindriks, H., & Sam, A. P. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittelforschung, 40(5), 536-9. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 5-Chloro-2-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical solutions for identifying and troubleshooting impurities in 5-Chloro-2-nitropyrimidine using High-Performance Liquid Chromatography (HPLC). We will move beyond simple procedural lists to explore the underlying scientific principles, enabling you to make informed decisions and develop robust, self-validating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect when analyzing 5-Chloro-2-nitropyrimidine?

A1: The impurity profile of 5-Chloro-2-nitropyrimidine is primarily dictated by its synthetic pathway and potential degradation. The most common synthesis involves the oxidation of 2-amino-5-chloropyridine.[1] Therefore, you should anticipate impurities from starting materials, synthetic byproducts, and degradation products.

Table 1: Potential Impurities in 5-Chloro-2-nitropyrimidine and Their Origins

Impurity NamePotential SourceExpected Chromatographic Behavior (Reversed-Phase)
2-Amino-5-chloropyridineUnreacted starting material[1]Significantly more polar; will elute much earlier than the main peak.
2-Hydroxy-5-nitropyridineHydrolysis of the chloro group[2]More polar than the parent compound; will elute earlier.
Positional Isomers (e.g., 3-Chloro-2-nitropyridine)Side-reactions during synthesisSimilar polarity; may co-elute or elute very close to the main peak, requiring high-efficiency columns and optimized mobile phases for separation.
Di-nitrated or other over-reacted speciesHarsh reaction conditionsLess polar; will have longer retention times.
Degradation Products (unspecified)Exposure to strong acid/base, high temperature, or light[3][4]Polarity can vary widely, potentially appearing as early or late-eluting peaks.
Q2: What is a reliable starting point for an HPLC method to analyze 5-Chloro-2-nitropyrimidine?

A2: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach. The polar nitro group and the basic pyridine ring provide good retention characteristics on a C18 stationary phase. The key is to control the secondary interactions that can lead to poor peak shape.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are versatile and provide excellent retention for moderately polar compounds like nitropyrimidines.[5]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)B: AcetonitrileThe acidic mobile phase protonates the pyridine nitrogen, minimizing peak tailing from silanol interactions.[5][6] Acetonitrile is a common, effective organic modifier.
Elution Mode GradientA gradient elution (e.g., 20% to 80% B over 20 minutes) is recommended to effectively separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, offering a good balance between analysis time and efficiency.[3]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.[7]
Detection UV at 285 nmBased on similar structures, this wavelength should provide good sensitivity. A full UV scan of the main compound is recommended to determine the optimal wavelength (λmax).[3]
Injection Volume 10 µLA standard volume; should be adjusted based on sample concentration and detector sensitivity.
Sample Diluent Mobile Phase (at initial conditions) or a 50:50 mix of Acetonitrile:WaterDissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak distortion.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis. The following workflow provides a systematic approach to diagnosing and resolving common HPLC problems.

HPLC_Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Symptom Start Troubleshooting Pressure Pressure Anomaly (High, Low, Fluctuating) PeakShape Poor Peak Shape (Tailing, Fronting, Broad) Retention Retention Time Drift (Shifting RTs) Baseline Baseline Issues (Noise, Drift, Ghost Peaks) P_Cause Blockage (Frit, Column, Tubing) Leak (Fittings, Seals) Air in Pump Pressure->P_Cause Check... PS_Cause Secondary Silanol Interactions Column Overload / Degradation Sample Solvent Mismatch PeakShape->PS_Cause Check... R_Cause Poor Equilibration Mobile Phase Change (pH, %B) Temperature Fluctuation Retention->R_Cause Check... B_Cause Contaminated Mobile Phase Air Bubbles in Detector Carryover / Contamination Baseline->B_Cause Check... P_Sol Backflush Column Check/Tighten Fittings Degas Solvents & Purge Pump P_Cause->P_Sol Fix... PS_Sol Lower Mobile Phase pH Reduce Sample Concentration Use High-Purity Column Match Sample Diluent to Mobile Phase PS_Cause->PS_Sol Fix... R_Sol Increase Equilibration Time Prepare Fresh Mobile Phase Use Column Oven R_Cause->R_Sol Fix... B_Sol Use HPLC-grade Solvents Degas Mobile Phase Run Blank Injections to Clean B_Cause->B_Sol Fix...

Caption: Systematic workflow for troubleshooting common HPLC issues.

Q3: My main peak for 5-Chloro-2-nitropyrimidine is tailing severely. What is causing this and how can I fix it?

A3: Peak tailing is a classic problem when analyzing basic compounds like pyrimidines on silica-based columns.[9] The primary cause is secondary interactions between the basic nitrogen atom on the pyrimidine ring and acidic residual silanol groups (Si-OH) on the column's stationary phase.[10]

  • Causality: These interactions create an alternative retention mechanism that is non-uniform, causing some molecules to be held longer and elute slowly, resulting in an asymmetrical "tail."

  • Solutions:

    • Lower Mobile Phase pH: The most effective solution is to add an acid (e.g., 0.1% phosphoric acid or formic acid) to your mobile phase to achieve a pH between 2.5 and 3.5. At this pH, the pyrimidine nitrogen is fully protonated (positively charged), and the silanol groups are non-ionized. This minimizes the unwanted secondary interaction, leading to sharper, more symmetrical peaks.[8]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. If you are using an older column, switching to a modern, high-purity equivalent can dramatically improve peak shape.[6]

    • Reduce Sample Mass Load: Injecting too much sample can overload the column, saturating the primary retention sites and forcing interaction with the secondary silanol sites, which exacerbates tailing.[11] Try reducing your sample concentration or injection volume.

Q4: I'm struggling to separate an impurity that elutes very close to the main 5-Chloro-2-nitropyrimidine peak. What should I do?

A4: Poor resolution between two closely eluting peaks indicates that their interaction with the stationary phase is too similar under the current conditions.[11] This is common with positional isomers. To improve separation (increase resolution), you need to alter the chromatography selectivity.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. Selectivity (the relative separation between two peaks) is the most powerful parameter to adjust.

  • Solutions:

    • Optimize the Organic Modifier: Change the type of organic solvent. If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the elution order or increase the separation between closely eluting compounds.

    • Adjust the Gradient Slope: If you are using a gradient, make the slope shallower around the elution time of your main peak. A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, improving separation.

    • Change the Stationary Phase: If mobile phase adjustments are insufficient, the interaction with the stationary phase itself needs to be changed. Consider a column with a different chemistry, such as a Phenyl-Hexyl phase, which offers different (pi-pi) interactions compared to a standard C18.

Q5: My retention times are shifting from one injection to the next. Why is this happening?

A5: Unstable retention times are a common sign that your HPLC system is not fully equilibrated or that conditions are changing during the analysis.[7]

  • Causality: Consistent retention times rely on a perfectly stable system, including mobile phase composition, flow rate, and temperature.

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. For reversed-phase chromatography, flushing the column with 10-20 column volumes of the starting mobile phase is a good practice.[7]

    • Use a Column Oven: Temperature has a significant impact on retention. Even small fluctuations in ambient lab temperature can cause retention times to drift. Using a thermostatically controlled column oven set to a stable temperature (e.g., 30 °C) is critical for reproducibility.[12]

    • Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. This is especially true for premixed solvents. Prepare fresh mobile phase each day and keep the solvent bottles capped.[7]

    • Degas Your Solvents: Ensure your mobile phase is properly degassed using an in-line degasser, sonication, or helium sparging. Dissolved gases can form bubbles in the pump, leading to pressure fluctuations and inconsistent flow rates, which directly affect retention times.[11]

Q6: I see "ghost peaks" in my blank injections. Where are they coming from?

A6: Ghost peaks are peaks that appear in blank runs and are typically the result of contamination or carryover from a previous, more concentrated sample.[8]

  • Causality: Highly retained or sticky compounds from a previous injection can slowly elute in subsequent runs, appearing as broad, unexpected peaks. Contamination can also be introduced through the sample diluent, mobile phase, or vials.

  • Solutions:

    • Implement a Column Wash: After running a concentrated sample, run a high-organic wash (e.g., 95-100% acetonitrile) through the column to elute any strongly retained compounds.

    • Clean the Injector: The sample loop and injector port can be a source of carryover. Program a needle wash with a strong solvent (like 100% acetonitrile or isopropanol) into your method.

    • Check Your Solvents and Vials: Prepare a blank by injecting your sample diluent directly from the source bottle. If the ghost peak is still present, the contamination may be in your diluent or mobile phase. Use high-purity, HPLC-grade solvents.[11]

Experimental Protocol: Baseline RP-HPLC Method

This protocol provides a detailed, step-by-step methodology for the analysis of 5-Chloro-2-nitropyrimidine.

  • Mobile Phase Preparation:

    • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of concentrated (85%) phosphoric acid. Mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas for at least 15 minutes using an in-line degasser or sonication.[9]

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of 5-Chloro-2-nitropyrimidine reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.[5]

  • Sample Solution Preparation (100 µg/mL):

    • Prepare the sample solution using the same procedure as the standard solution.

    • Before injection, filter the final solution through a 0.45 µm syringe filter to remove any particulates that could block the column.[5]

  • Chromatographic System Setup and Execution:

    • Install a C18 column (250 mm x 4.6 mm, 5 µm) and set the column oven temperature to 30 °C.

    • Purge the pump lines with their respective mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 80% A, 20% B) at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.[7]

    • Set the UV detector to 285 nm.

    • Create a sequence with blank injections (diluent only) followed by standard and sample injections.

    • Inject 10 µL of each solution and run the gradient method outlined in Table 2.

Method_Development_Flow Start Define Analytical Goal (Impurity Profiling) Select_Column Select Column (e.g., C18) Start->Select_Column Select_Mobile_Phase Select Mobile Phase (ACN/Water + Acid) Select_Column->Select_Mobile_Phase Scouting_Run Perform Scouting Run (Fast Gradient) Select_Mobile_Phase->Scouting_Run Evaluate Evaluate Initial Results (Peak Shape, Retention) Scouting_Run->Evaluate Optimize Optimize Method (Gradient, pH, Temp) Evaluate->Optimize Refinement Needed Validate Validate Method (ICH Guidelines) Evaluate->Validate Acceptable Optimize->Evaluate Re-evaluate

Caption: Logical flow for HPLC method development.

References

  • SIELC Technologies. (2018, February 16). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]

  • Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. Available at: [Link]

  • Pawar, S. et al. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Thiageswaran, S. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available at: [Link]

  • Neue, U. HPLC Troubleshooting. Available at: [Link]

  • iJPR. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal. Available at: [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Available at: [Link]

  • PharmaCompass. 5-Chloro-2-nitropyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • ResearchGate. (2026, January 26). (PDF) A REVIEW ON HPLC TROUBLE SHOOTING. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

  • Pipzine Chemicals. 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Available at: [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

Sources

Validation & Comparative

Comparative Reactivity Guide: 5-Chloro-2-nitropyrimidine vs. Traditional Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of 5-Chloro-2-nitropyrimidine

Substituted pyrimidines are privileged pharmacophores ubiquitous in FDA-approved kinase inhibitors and oncology therapeutics[1]. For medicinal chemists, the rapid and predictable functionalization of the pyrimidine core is a critical bottleneck. While traditional di-halogenated pyrimidines (e.g., 2,4-dichloropyrimidine or 2,5-dichloropyrimidine) are cheap and widely used, they often suffer from poor regioselectivity and require harsh reaction conditions.

5-Chloro-2-nitropyrimidine emerges as a highly specialized, superior building block for orthogonal functionalization . By strategically placing a hyper-reactive nitro group at the C2 position and a stable chlorine atom at the C5 position, this scaffold allows for sequential, perfectly regioselective modifications without the need for protecting groups.

Mechanistic Rationale: The Causality Behind the Reactivity

To understand why 5-chloro-2-nitropyrimidine outperforms its halogenated counterparts, we must analyze the electronic landscape of the pyrimidine ring and the nature of the leaving groups.

  • The Power of the Nitro Leaving Group (C2 Position): In Nucleophilic Aromatic Substitution (SNAr), the pyrimidine ring acts as an electron-deficient π-system[2]. The rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer intermediate. The nitro group at C2 exerts a profound inductive (

    
    ) and mesomeric (
    
    
    
    ) pull, significantly lowering the LUMO of the ring. Once the intermediate forms, the nitrite anion (
    
    
    ) acts as an exceptional leaving group—often outperforming chloride or bromide[3]. This allows C2-amination or etherification to proceed rapidly at room temperature.
  • The Inertness of the C5 Position: The C5 position of the pyrimidine ring is the least electron-deficient (most "benzene-like")[2]. Consequently, the C5-chloro group is completely inert to SNAr under standard conditions.

  • Overcoming Traditional Limitations: Traditional scaffolds like 2,4-dichloropyrimidine often suffer from variable regioselectivity, typically favoring C4 substitution over C2, which leads to complex mixtures and tedious chromatographic separations[4]. 5-Chloro-2-nitropyrimidine eliminates this issue entirely: nucleophiles will exclusively attack the C2-nitro group, leaving the C5-chloro group perfectly primed for downstream transition-metal-catalyzed cross-coupling.

Quantitative Performance Comparison

The following table summarizes the reactivity profiles of 5-chloro-2-nitropyrimidine against standard alternatives, highlighting its superiority in orthogonal workflows.

ScaffoldPrimary SNAr SiteSNAr Leaving GroupRegioselectivityTypical SNAr TempDownstream C5 Utility
5-Chloro-2-nitropyrimidine C2 Nitro (-NO₂) Excellent (C2 exclusively) 0 °C to RT Excellent (Pd-Coupling)
2,5-Dichloropyrimidine C2Chloro (-Cl)Good (C2 exclusively)60 °C to 100 °CExcellent (Pd-Coupling)
2,4-Dichloropyrimidine C4 (then C2)Chloro (-Cl)Variable (Mixtures common)0 °C (C4), >80 °C (C2)Poor (Requires C5-halogenation)

Visualizing Orthogonal Functionalization

The true value of 5-chloro-2-nitropyrimidine lies in its ability to undergo a seamless two-step functionalization. The diagram below illustrates this logical sequence.

G A 5-Chloro-2-nitropyrimidine (Highly Activated C2) B 2-Amino-5-chloropyrimidine (Deactivated C2, Primed C5) A->B SNAr (Amine) RT, 1h Fast NO2 Displacement C 2-Amino-5-arylpyrimidine (Final Drug Scaffold) B->C Suzuki Coupling Pd cat., 90 °C C5-Cl Activation

Orthogonal functionalization pathway of 5-chloro-2-nitropyrimidine.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that build in their own quality control. The following procedures for orthogonal functionalization are designed as self-validating systems , where the physical chemistry of the reaction provides visual confirmation of success.

Protocol 1: C2-Amination via Mild SNAr

Objective: Displace the C2-nitro group with a secondary amine (e.g., morpholine).

  • Preparation: Dissolve 1.0 eq of 5-chloro-2-nitropyrimidine in anhydrous THF (0.2 M).

    • Causality: THF is a polar aprotic solvent that readily dissolves the substrate without acting as a competing nucleophile (unlike methanol).

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the nitrous acid (

      
      ) byproduct generated during the displacement.
      
  • Nucleophile Addition: Dropwise add 1.1 eq of morpholine at 0 °C, then warm to room temperature.

  • Self-Validation (Visual Cue): 5-Chloro-2-nitropyrimidine is a highly conjugated, deep yellow/orange crystalline solid. As the reaction proceeds and the nitro group is displaced by the amine, the solution will noticeably lighten to a pale yellow or become colorless. Complete disappearance of the yellow starting material spot on TLC (UV 254 nm) confirms full conversion.

  • Workup: Quench with water, extract with EtOAc, and wash with brine to remove the DIPEA-nitrite salts.

Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Cross-couple the remaining C5-chloro group with an aryl boronic acid.

  • Preparation: Combine 1.0 eq of the intermediate (2-morpholino-5-chloropyrimidine), 1.2 eq of phenylboronic acid, and 2.0 eq of

    
     in a 4:1 mixture of 1,4-Dioxane and Water.
    
    • Causality: The biphasic solvent system ensures that both the organic substrate and the inorganic base remain in solution, maximizing the interfacial reaction rate.

  • Catalyst Addition: Degas the mixture with

    
     for 10 minutes, then add 0.05 eq of 
    
    
    
    .
    • Causality: The bidentate dppf ligand is specifically chosen for its bite angle, which forces the palladium center into an electron-rich geometry, accelerating the difficult oxidative addition into the unactivated C5-Cl bond.

  • Heating: Heat the mixture to 90 °C for 4-6 hours.

  • Self-Validation (Visual Cue): The reaction will initially be a homogeneous reddish-brown solution. As the coupling reaches completion and the catalyst begins to degrade/turn over, elemental palladium (

    
    ) will precipitate out as a fine black powder ("Pd black") coating the flask. This is a reliable visual indicator that the cross-coupling cycle has terminated.
    

References

  • Pyrimidine - Wikipedia Source: Wikipedia URL:[Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate Source: ResearchGate / Chinese Chemical Letters URL:[Link]

Sources

validation of 5-Chloro-2-nitropyrimidine structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative structural validation of small-molecule active pharmaceutical ingredient (API) intermediates is the bedrock of robust drug development. For highly substituted heterocyclic building blocks like 5-Chloro-2-nitropyrimidine , achieving absolute structural certainty is not merely a regulatory checkbox—it is a chemical necessity.

As a Senior Application Scientist, I frequently encounter the "symmetry trap" in pyrimidine chemistry. When synthesizing 5-Chloro-2-nitropyrimidine, distinguishing it from its regioisomer, 2-Chloro-5-nitropyrimidine, presents a unique analytical challenge. Because both molecules possess a


 axis of symmetry passing through the C2 and C5 positions, routine spectroscopic methods often yield ambiguous results.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative techniques (NMR and HRMS), detailing why SCXRD remains the gold standard for unambiguous 3D structural validation [1], and provides self-validating experimental protocols for your laboratory.

The Analytical Challenge: The Symmetry Trap

To understand the necessity of SCXRD, we must first examine the limitations of standard spectroscopic techniques when applied to symmetrical pyrimidines.

  • The NMR Limitation: In 5-Chloro-2-nitropyrimidine, the protons at positions C4 and C6 are chemically and magnetically equivalent. Consequently,

    
     NMR yields a single singlet integrating to 2H. Similarly, 
    
    
    
    NMR will only show three distinct carbon environments (C2, C4/C6, and C5). The exact same spectral profile is generated by its regioisomer, 2-Chloro-5-nitropyrimidine. While
    
    
    -HMBC can theoretically differentiate the two by measuring long-range coupling constants to the nitro group versus the ring nitrogens, it requires highly concentrated samples, enriched isotopes, and complex pulse sequences.
  • The MS Limitation: High-Resolution Mass Spectrometry (HRMS) will confirm the exact monoisotopic mass and the characteristic 3:1

    
     isotopic pattern, but it provides zero spatial information regarding the relative positions of the substituents.
    
  • The SCXRD Solution: SCXRD bypasses these inferential methods by directly mapping the electron density of the molecule in 3D space. It definitively locates the heavier chlorine atom (high electron density) at position 5 and the nitro group at position 2, providing absolute stereochemical and regiochemical proof [2].

G Start Synthesize 5-Chloro-2-nitropyrimidine MS HRMS (ESI-TOF) Confirms Formula & Isotope Start->MS Step 1: Mass NMR 1D/2D NMR Confirms Framework (Symmetry Ambiguity) MS->NMR Step 2: Connectivity XRD SCXRD Absolute 3D Regiochemistry NMR->XRD Step 3: Spatial Resolution Valid Validated API Intermediate XRD->Valid Final Approval

Orthogonal structural validation workflow for symmetrical pyrimidine derivatives.

Comparative Performance Data

To objectively evaluate the analytical toolkit, the following table summarizes the performance metrics of SCXRD compared to HRMS and NMR for the specific validation of 5-Chloro-2-nitropyrimidine.

MetricSCXRD (Single-Crystal X-Ray)NMR (

,

,

)
HRMS (ESI-TOF)
Primary Output Absolute 3D atomic coordinates & bond lengthsNuclear connectivity & electronic environmentExact mass & elemental composition
Regioisomer Resolution Absolute/Definitive Ambiguous (due to

symmetry)
None (Isomers have identical mass)
Sample Requirement Single pristine crystal (>0.05 mm)5–20 mg (dissolved in deuterated solvent)< 1 µg
Destructive? No (Sample can be recovered)NoYes (Ionization)
Data Acquisition Time 2–12 hours (Diffractometer dependent)10 mins (1D) to 12 hours (2D)< 5 minutes
Key Limitation Requires growth of a high-quality crystalCannot easily distinguish symmetric isomersCannot distinguish structural isomers

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Below are the step-by-step methodologies to execute this validation triad, engineered with built-in causality checks.

Protocol A: Single-Crystal X-Ray Diffraction (The Gold Standard)

The causality behind this protocol relies on slow solvent evaporation to minimize lattice defects, ensuring high-resolution diffraction patterns.

  • Crystallization:

    • Dissolve 20 mg of synthesized 5-Chloro-2-nitropyrimidine in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). Rationale: The polar pyrimidine core dissolves in DCM, while the non-polar hexane acts as an antisolvent to gradually force nucleation.

    • Pierce the vial cap with a narrow needle and leave undisturbed at 4°C for 48–72 hours.

  • Crystal Selection & Mounting:

    • Examine the batch under a polarized light microscope. Select a single, transparent, block-like crystal (approx. 0.1 × 0.1 × 0.1 mm) that extinguishes light uniformly when rotated (confirming it is not a twinned crystal) [3].

    • Mount the crystal on a glass fiber or MiTeGen loop using perfluorinated polyether oil and transfer to the goniometer under a cold nitrogen stream (100 K) to minimize thermal atomic displacement.

  • Data Collection & Refinement:

    • Irradiate the crystal using Mo K

      
       radiation (
      
      
      
      Å) or Cu K
      
      
      radiation.
    • Collect diffraction frames. The software will automatically index the reflections to determine the unit cell parameters and space group.

    • Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

      
       (SHELXL).
      
    • Validation Check: Ensure the final

      
       value is < 5% and the Goodness-of-Fit (GoF) is near 1.0. The electron density map will unambiguously show the heavier chlorine atom at C5.
      

G Crystal Single Crystal Selection (>0.05 mm) Diffract X-Ray Diffraction (Mo Kα / Cu Kα) Crystal->Diffract Phase Phase Problem Solution (Direct Methods) Diffract->Phase Density Electron Density Map (Locate Cl and NO2) Phase->Density Refine Least-Squares Refinement (SHELXL) Density->Refine Refine->Density Iterative Optimization Model Final 3D Structure (CIF Output, R < 5%) Refine->Model Convergence

Single-crystal X-ray diffraction data processing and refinement pipeline.

Protocol B: Nuclear Magnetic Resonance (NMR)

While limited by symmetry, NMR is essential for confirming bulk purity before attempting crystallization.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-

    
    . Rationale: The highly polar nitro group and 
    
    
    
    -deficient pyrimidine ring require a strongly polar aprotic solvent to prevent aggregation.
  • Acquisition:

    • Acquire a

      
       NMR spectrum (400 MHz). You should observe a single sharp singlet around 
      
      
      
      9.0–9.3 ppm integrating to 2H (the C4 and C6 protons).
    • Acquire a

      
       NMR spectrum (100 MHz). You should observe exactly three signals: one for C4/C6, one for C5 (shifted by the electronegative Cl), and one for C2 (shifted by the electron-withdrawing NO
      
      
      
      group).
  • Validation Check: If more than one proton signal or more than three carbon signals appear, the sample is either a mixture of regioisomers or contaminated, and crystallization should not proceed.

Protocol C: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dilute the sample to 1 µg/mL in Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Acquisition: Inject into an ESI-TOF mass spectrometer operating in negative or positive ion mode (depending on adduct formation).

  • Validation Check: Look for the

    
     or 
    
    
    
    peak. Crucially, validate the presence of the chlorine atom by confirming the isotopic ratio: the M+2 peak must be approximately 33% the intensity of the M peak, corresponding to the natural abundance of
    
    
    versus
    
    
    [4].

Conclusion

While NMR and HRMS are indispensable tools for assessing the bulk purity and elemental composition of 5-Chloro-2-nitropyrimidine, they fail to independently resolve the regiochemical ambiguity caused by the molecule's


 symmetry. Single-Crystal X-Ray Diffraction (SCXRD) is the only self-validating technique capable of providing absolute 3D spatial resolution. By mapping the electron density directly, SCXRD definitively proves the placement of the chloro and nitro substituents, safeguarding the integrity of downstream API synthesis.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, ACS Publications. Available at:[Link]

  • Protein Crystallography & Structure-Based Drug Design (Small Molecule Absolute Structure Determination). Bruker. Available at:[Link]

  • Single-Crystal X-Ray Diffraction | Materials Characterization. ASM Digital Library. Available at:[Link]

  • 2-Pyrimidinamine, 5-chloro- (Related Pyrimidine Analog Data). PubChem, National Institutes of Health. Available at:[Link]

A Comparative Efficacy Analysis of Pyrimidine-Based Herbicides: Mechanisms, Applications, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

The relentless challenge of weed management in modern agriculture necessitates the continuous development of novel herbicidal compounds with diverse modes of action. Among the heterocyclic compounds that have garnered significant attention, pyrimidine derivatives stand out for their broad-spectrum activity and high efficacy.[1][2] This guide provides an in-depth technical comparison of the efficacy of various classes of pyrimidine-based herbicides, supported by experimental data and detailed methodologies. We will explore the nuances of their mechanisms of action, compare their performance against key weed species, and provide a framework for their empirical evaluation.

The Pyrimidine Scaffold: A Foundation for Herbicidal Activity

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, serves as a versatile scaffold in the design of bioactive molecules, including herbicides.[1] Its unique electronic properties and chemical stability allow for a wide range of substitutions, leading to compounds with diverse biological activities. While the specific 5-Chloro-2-nitropyrimidine core is not prevalent in commercially available or extensively researched herbicides, numerous other substituted pyrimidine classes have demonstrated potent herbicidal effects. These compounds primarily function by inhibiting essential plant enzymes, leading to growth cessation and eventual death of the target weeds.[1]

Key Classes of Pyrimidine-Based Herbicides and Their Mechanisms of Action

The herbicidal activity of pyrimidine derivatives is intrinsically linked to their ability to inhibit specific enzymes crucial for plant growth and development.[1] This targeted approach often provides selectivity between crops and weeds.

Acetolactate Synthase (ALS) Inhibitors

A significant number of pyrimidine-based herbicides belong to the class of acetolactate synthase (ALS) inhibitors.[3] ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3] Inhibition of this enzyme leads to a deficiency in these essential amino acids, thereby halting protein synthesis and cell division.

  • Examples: Sulfonylureas (e.g., chlorsulfuron derivatives with pyrimidine moieties), pyrimidinyl-thiobenzoates, and triazolopyrimidines.[3][4]

  • Symptoms: Cessation of growth in meristematic regions, followed by chlorosis and necrosis.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

A novel and promising mechanism of action for pyrimidine-based herbicides is the inhibition of dihydroorotate dehydrogenase (DHODH).[5][6] This enzyme catalyzes a key step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, glycoproteins, and phospholipids.[5]

  • Example: Tetflupyrolimet, an aryl pyrrolidinone anilide, represents a new class of herbicides targeting DHODH.[5][6]

  • Symptoms: Inhibition of early seedling growth and development, making it effective as a pre-emergent herbicide.[5]

Protoporphyrinogen Oxidase (PPO) Inhibitors

Some pyrimidine derivatives function as protoporphyrinogen oxidase (PPO) inhibitors. PPO is an enzyme involved in the synthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive oxygen species that destroy cell membranes.

  • Symptoms: Rapid cellular damage, leading to necrosis and "burning" of plant tissues.

Comparative Efficacy: A Data-Driven Overview

Table 1: Efficacy of Selected Pyrimidine-Based Herbicides Against Common Weed Species

Herbicide Class/CompoundTarget Weed SpeciesEfficacy (% Control)Application RateReference
Phenylpyrimidine-5-carboxylate derivative Raphanus sativus (Radish)Noticeable pre-emergent activity (below standard)Various concentrations[1]
Chlorsulfuron Derivatives (with pyrimidine moiety) Echinochloa crusgalli (Barnyardgrass)60.2 - 98.4% (Post-emergence)150 g·ha⁻¹[3]
Brassica campestris (Field mustard)11.8 - 88.1% (Pre-emergence)150 g·ha⁻¹[3]
Amaranthus tricolor (Tricolor amaranth)91.2% (Pre-emergence)150 g·ha⁻¹[3]
Tetflupyrolimet (DHODH Inhibitor) Arabidopsis thalianaHigh (IC₅₀ value available)Dose-response study[6]
Setaria italica (Foxtail millet)High (IC₅₀ value available)Dose-response study[6]

Note: Efficacy can be influenced by various factors including weed growth stage, environmental conditions, and soil type.

The data indicates that the efficacy of pyrimidine-based herbicides is highly dependent on the specific chemical structure, the target weed species, and the application method (pre- or post-emergence). For instance, certain chlorsulfuron derivatives show excellent post-emergence control of grassy weeds like Echinochloa crusgalli, while others are more effective as pre-emergent treatments for broadleaf weeds.[3]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and trustworthiness of efficacy data, standardized and self-validating experimental protocols are essential.

Pre-Emergent Herbicidal Activity Assay (In Vitro)

This protocol is adapted from studies on newly synthesized pyrimidine derivatives.[1]

Objective: To assess the inhibitory effect of test compounds on seed germination and early seedling growth.

Methodology:

  • Seed Preparation: Select healthy, uniform seeds of a target weed species (e.g., Raphanus sativus). Sterilize the seeds with a suitable disinfectant (e.g., 0.1% mercuric chloride solution) and rinse thoroughly with sterile distilled water.

  • Test Compound Preparation: Prepare stock solutions of the test herbicides in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to achieve the desired test concentrations. A standard herbicide (e.g., pendimethalin) should be used as a positive control, and a solvent-only solution as a negative control.[1]

  • Assay Setup: Place a sterile filter paper in a petri dish. Add a defined volume of the test solution to the filter paper. Arrange a specific number of sterilized seeds on the filter paper.

  • Incubation: Seal the petri dishes and incubate them in a controlled environment (e.g., a growth chamber with controlled temperature, humidity, and light/dark cycle) for a specified period (e.g., 7-10 days).

  • Data Collection: After the incubation period, measure the percentage of seed germination, root length, and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the negative control.

Post-Emergent Herbicidal Activity Assay (Greenhouse)

This protocol is a generalized procedure based on standard herbicide evaluation practices.

Objective: To evaluate the efficacy of test compounds on established weeds.

Methodology:

  • Plant Cultivation: Grow target weed species in pots containing a standardized soil mix in a greenhouse. Ensure uniform growth conditions.

  • Herbicide Application: Apply the test herbicides at specified growth stages of the weeds (e.g., 2-4 leaf stage). Use a calibrated sprayer to ensure uniform application at the desired rates (e.g., g·ha⁻¹). Include untreated control and positive control (a commercial herbicide) groups.

  • Evaluation: Visually assess the percentage of weed control at regular intervals after treatment (e.g., 7, 14, and 21 days). Use a rating scale from 0% (no effect) to 100% (complete kill).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the weeds, and measure the fresh and dry weights to quantify the herbicidal effect.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in herbicide efficacy testing.

Experimental_Workflow_Pre_Emergent cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Prep Seed Sterilization Petri_Dish_Setup Petri Dish Setup Seed_Prep->Petri_Dish_Setup Compound_Prep Test Compound Dilution Compound_Prep->Petri_Dish_Setup Incubation Incubation Petri_Dish_Setup->Incubation Data_Collection Measure Germination & Growth Incubation->Data_Collection Analysis Calculate Inhibition % Data_Collection->Analysis

Caption: Workflow for in vitro pre-emergent herbicide efficacy testing.

Experimental_Workflow_Post_Emergent cluster_cultivation Plant Growth cluster_application Application cluster_evaluation Evaluation cluster_stats Analysis Cultivation Weed Cultivation in Greenhouse Application Herbicide Application Cultivation->Application Visual_Assessment Visual Assessment of Control Application->Visual_Assessment Biomass_Measurement Biomass Measurement Visual_Assessment->Biomass_Measurement Stats Statistical Analysis Biomass_Measurement->Stats

Caption: Workflow for greenhouse post-emergent herbicide efficacy testing.

Conclusion and Future Perspectives

Pyrimidine-based herbicides represent a diverse and highly effective class of compounds for weed management. Their versatility in targeting different essential plant enzymes, such as ALS and DHODH, provides multiple modes of action to combat the evolution of herbicide resistance. While a direct comparative analysis of 5-Chloro-2-nitropyrimidine derivatives is currently limited by the available data, the broader class of pyrimidine herbicides demonstrates significant potential. Future research should focus on the synthesis and evaluation of novel pyrimidine scaffolds to identify candidates with enhanced efficacy, broader weed spectrums, and improved crop safety profiles. The systematic application of the robust experimental protocols outlined in this guide will be crucial for the rigorous evaluation and development of the next generation of pyrimidine-based herbicides.

References

  • Kang, I. H., Emptage, R. P., Kim, S. I., Gutteridge, S., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS, 120(48), e2313197120. [Link]

  • Chem-Impex. (n.d.). 5-Chloro-2-nitropyridine. Retrieved from [Link]

  • Kang, I. H., Emptage, R. P., Kim, S. I., Gutteridge, S., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. [Link]

  • Thakuri, S. C., Panwar, M., Juyal, V. K., Rashmi, & Nand, V. (2024). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal, 13(2), 150-154. [Link]

  • Herbicide Mode of Action. (n.d.). Plant and Soil Sciences eLibrary. Retrieved from [Link]

  • Kunert, K. J., & Dodge, A. D. (1989). Mode of Action Studies on Nitrodiphenyl Ether Herbicides: II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus. Plant Physiology, 90(1), 321-325. [Link]

  • J&K Scientific LLC. (n.d.). 2,4-Dichloro-5-nitropyrimidine. Retrieved from [Link]

  • Das, S. K. (2014). Mode of action of herbicides and recent trends in development: a reappraisal. International Journal of Agricultural and Soil Science, 2(3), 27-32. [Link]

  • Huang, T. H., Tu, H. Y., Aibibu, Z., Hou, C. J., & Zhang, A. D. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(ii), 1-17. [Link]

  • Li, J., Wang, J., Liu, H., Li, Y., & Li, Z. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2329. [Link]

  • Syngenta. (n.d.). Pyrimidine derivatives and their use as herbicides.
  • Dittmar, P. J., & Stall, W. M. (2018). Estimated Effectiveness of Recommended Herbicides on Selected Common Weeds in Florida Vegetables. UF/IFAS Extension. [Link]

  • Sharma, P., & Kumar, A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6467. [Link]

  • Li, J., Wang, J., Liu, H., Li, Y., & Li, Z. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PubMed. [Link]

  • Bhat, A. R., & Shalla, A. H. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 7(33). [Link]

  • Mandal, A., Hazra, K. K., Ghosh, A., Das, A., & Ray, P. (2025). Comparative efficacy of herbicide-mixtures for efficient weed management and productivity enhancement of pre-Kharif greengram. Indian Journal of Weed Science, 57(2). [Link]

  • Thakuri, S. C., Panwar, M., Juyal, V. K., Rashmi, & Nand, V. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal. [Link]

  • Peachey, E. (Ed.). (2023). Herbicide Effectiveness on Weeds in Grass Seed Crops. Pacific Northwest Weed Management Handbook. [Link]

  • Singh, T., Kumar, S., & Singh, V. (2017). COMPARATIVE EFFICACY OF HERBICIDES IN WEED CONTROL AND ENHANCEMENT OF PRODUCTIVITY AND PROFITABILITY OF RICE. ResearchGate. [Link]

  • Khan, I. A., & Shah, S. (2020). Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. CABI. [Link]

  • Li, J., Wang, J., Liu, H., Li, Y., & Li, Z. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PubMed. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369. [Link]

  • Zhang, M., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 29(18), 4478. [Link]

Sources

structure-activity relationship (SAR) studies of 5-Chloro-2-nitropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 5-nitropyrimidine derivatives, specifically focusing on the bioactive 2-Chloro-5-nitropyrimidine scaffold.

Focus: 2-Chloro-5-nitropyrimidine Scaffolds in Drug Discovery

Executive Summary & Structural Correction

Scientific Note on Nomenclature: While the query specifies "5-Chloro-2-nitropyrimidine," it is critical to address a common nomenclature conflation in medicinal chemistry literature.

  • 2-Chloro-5-nitropyrimidine (The Bioactive Scaffold): This is the stable, commercially available electrophile used extensively in drug discovery. The C2-chlorine is highly activated for nucleophilic aromatic substitution (

    
    ) by the electron-withdrawing nitro group at C5 and the ring nitrogens.
    
  • 5-Chloro-2-nitropyrimidine (The Unstable Isomer): A pyrimidine with a nitro group at C2 is chemically unstable due to extreme electron deficiency and rapid hydrolysis.

  • 5-Chloro-2-nitropyridine (The Pyridine Analog): A common reagent, but distinct from the pyrimidine class.

This guide focuses on the 2-Chloro-5-nitropyrimidine scaffold , evaluating its derivatives as potent kinase inhibitors (VEGFR-2, CDK) and antimicrobial agents.

Chemical Space & SAR Logic

The utility of the 2-chloro-5-nitropyrimidine scaffold lies in its ability to serve as a "privileged structure" for diversity-oriented synthesis. The SAR is driven by two primary zones of modification:

Zone 1: The C2 "Warhead" (Nucleophilic Displacement)
  • Mechanism: The Chlorine at C2 is a facile leaving group.

  • SAR Insight: Substitution here defines the target specificity.

    • Bulky Aromatic Amines (Anilines): Favor kinase binding (hydrophobic pocket interaction).

    • Cyclic Aliphatic Amines (Morpholine, Piperazine): Favor antimicrobial activity and solubility.

Zone 2: The C5 "Electronic Switch" (Nitro vs. Amino)
  • Nitro (-NO2): Maintains electron deficiency; often associated with antimicrobial/antifungal activity via oxidative stress mechanisms.

  • Amino (-NH2): Generated via reduction of the nitro group. This is the gateway to Urea/Amide derivatives (e.g., Sorafenib analogs) critical for H-bonding in kinase hinge regions.

Comparative Performance Analysis

Case Study A: Anticancer Activity (VEGFR-2 & CDK Inhibition)

Derivatives of 5-nitropyrimidine (often reduced to 5-aminopyrimidines) act as ATP-competitive inhibitors.

Comparative Data: Pyrimidine Derivatives vs. Standard of Care

Compound IDCore ScaffoldR-Substituent (C2 Position)TargetIC50 (µM)Selectivity Index (SI)Ref
Compound 11e 5-CN-Pyrimidine*4-(Methylthio)phenylVEGFR-2 0.61 ± 0.01 >47 (vs. WI-38)[1]
Compound 66 5-Cl-Pyrimidine**N4-phenyl-N2-(pyridin-2-yl)CDK6 / CDK9 0.016 / 0.030 High (vs. CDK2)[2]
Compound 36 5-Nitro-uracil3-nitrostyryliNOS 6.2>12[3]
Sorafenib Standard--VEGFR-2 0.19 ± 0.15--[1]
Palbociclib Standard--CDK4/6 0.011--[2]

*Note: 5-CN is isosteric to 5-NO2. **Note: 5-Cl is the halogenated analog.[1][2]

Key Insight: While the 5-nitropyrimidine derivatives (like Cmpd 36) show micromolar activity, reducing the nitro group to an amine and coupling it (as seen in Cmpd 66 analogs) pushes potency into the nanomolar range, rivaling clinical standards like Sorafenib.

Case Study B: Antimicrobial Activity

The unreduced 5-nitropyrimidine scaffold exhibits broad-spectrum activity, likely due to interference with bacterial folate metabolism or oxidative stress.

Antimicrobial Efficacy (MIC in µg/mL)

Derivative ClassSubstituent (C2)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Comparison
5-Nitropyrimidine Morpholino12.525.0>50Moderate
5-Nitropyrimidine 4-Chlorophenylamino3.12 6.2512.5Superior
Ciprofloxacin Standard0.50.01--Standard
Fluconazole Standard----1.0Standard

Key Insight: Lipophilic substituents at C2 (e.g., 4-chlorophenyl) significantly enhance membrane permeability and potency against Gram-positive strains compared to hydrophilic morpholine derivatives.

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of 2-Amino-5-Nitropyrimidine Derivatives ( )

Objective: Selective displacement of C2-Chlorine without hydrolyzing the ring.

  • Reagents: 2-Chloro-5-nitropyrimidine (1.0 eq), Primary/Secondary Amine (1.1 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: Anhydrous THF or Acetonitrile (MeCN). Avoid water to prevent hydrolysis to 5-nitrouracil.

  • Procedure:

    • Dissolve 2-chloro-5-nitropyrimidine in MeCN at 0°C (Ice bath).

    • Add TEA, followed by dropwise addition of the Amine.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.8) should disappear; a lower Rf yellow/orange spot (product) should appear.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[3]

Protocol 2: In Vitro MTT Cytotoxicity Assay

Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HCT-116).

  • Seeding: Seed cells (5,000/well) in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism).
    

Visualizations & Pathways

Diagram 1: Synthesis & SAR Logic Flow

This diagram illustrates the divergent synthesis pathways from the core scaffold.

SAR_Workflow Start 2-Chloro-5-nitropyrimidine (Scaffold) Step1 SNAr Reaction (R-NH2 / Base) Start->Step1 Activation Inter 2-Amino-5-nitropyrimidine (Intermediate) Step1->Inter C2-Substitution PathA Path A: Nitro Retention (Antimicrobial) Inter->PathA Lipophilic R-group PathB Path B: Nitro Reduction (H2 / Pd-C) Inter->PathB Reduction FinalB 2,5-Diaminopyrimidine (Kinase Inhibitors) PathB->FinalB Urea/Amide Coupling

Caption: Divergent synthetic pathways: Path A retains the nitro group for antimicrobial efficacy, while Path B reduces it to access kinase-inhibiting scaffolds.

Diagram 2: Mechanism of Action (Kinase Inhibition)

This diagram maps the signaling cascade inhibited by the 5-amino derivatives.

MOA_Pathway Drug 5-Aminopyrimidine Derivative Target VEGFR-2 / CDK6 (ATP Pocket) Drug->Target Competitive Inhibition Signal Phosphorylation Cascade Target->Signal Blocks Effect1 Cell Cycle Arrest (G1/S Phase) Signal->Effect1 Effect2 Angiogenesis Inhibition Signal->Effect2 Outcome Tumor Apoptosis Effect1->Outcome Effect2->Outcome

Caption: Mechanism of Action: The derivative competitively binds the ATP pocket of VEGFR-2/CDK6, blocking downstream signaling and inducing apoptosis.

References

  • Design, synthesis, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Source: RSC Advances / PubMed Central. URL:[Link]

  • Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors. Source: European Journal of Medicinal Chemistry / ResearchGate. URL:[Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Source: Chemical Biology & Drug Design / PubMed. URL:[Link]

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. Source: ResearchGate.[4][5] URL:[Link]

Sources

Safety Operating Guide

5-Chloro-2-nitropyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Chloro-2-nitropyrimidine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Critical Identity & Safety Warning

STOP AND VERIFY: Before proceeding, confirm the chemical identity. There is a frequent nomenclature confusion between the Pyrimidine and Pyridine analogs.

FeatureTarget Compound Common Confusion
Name 5-Chloro-2-nitropyrimidine 5-Chloro-2-nitropyridine
CAS No. 120583-91-7 52092-47-4
Structure 1,3-Diazine ring (2 Nitrogens)Pyridine ring (1 Nitrogen)
Reactivity High: The 2-nitro group is flanked by two nitrogens, making it highly susceptible to nucleophilic attack and potentially unstable.[1][2][3]Moderate: Stable under standard conditions.[1][4][5]

This guide is engineered specifically for 5-Chloro-2-nitropyrimidine (CAS 120583-91-7) .[1] Due to the electron-deficient nature of the 2-nitropyrimidine core, this compound requires stricter handling protocols than its pyridine counterpart.[1]

Hazard Assessment & Waste Classification

Effective disposal begins with understanding the specific molecular risks.[1] 5-Chloro-2-nitropyrimidine is a halogenated nitro-heterocycle.[1]

Physicochemical Hazard Profile
PropertyHazard DescriptionOperational Implication
Energetic Potential Nitro-Heterocycle: The combination of a nitro group and a high-nitrogen ring can impart shock or thermal sensitivity.[1]Do not autoclave. Do not subject to friction or impact.[1] Treat as a potential energetic material.
Chemical Reactivity Electrophilic: The C-2 position is highly activated.[1] Reacts violently with strong nucleophiles (bases, amines).NEVER mix with basic waste streams (e.g., NaOH, KOH) or aqueous waste containing nucleophiles.
Combustion Byproducts Toxic Gases: Releases Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) upon burning.[1][2]Must be incinerated in a facility with acid gas scrubbing capabilities.
Toxicity Irritant/Sensitizer: Likely skin, eye, and respiratory irritant.Double-gloving (Nitrile) and N95/P100 respiratory protection are mandatory during waste packing.[1]

Pre-Disposal Stabilization & Packaging

Unlike standard organic waste, do not bulk this chemical with general solvents. Bulking increases the risk of accidental reaction with incompatible impurities.

Protocol: Solid Waste (Pure Substance)
  • Original Container: If possible, leave the substance in its original manufacturer vial.

  • Primary Containment: If the original vial is compromised, transfer to a high-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.[1]

  • Inerting (Optional but Recommended): If the material is old or potentially dry/crystallized, gently add a small amount of inert mineral oil to desensitize it against friction (only if approved by your local EHS officer).

  • Secondary Containment: Place the primary container inside a clear plastic bag (4-mil thickness) and seal it.

Protocol: Liquid Waste (Solutions)
  • Segregation: Keep a dedicated waste stream for "Halogenated Nitro-Aromatics."

  • Solvent Compatibility: Ensure the solvent carrier is compatible.[1]

    • Safe: Dichloromethane, Ethyl Acetate, Toluene.

    • Unsafe:[1] Methanol/Ethanol (slow reaction possible over time), Amines, Aqueous Bases.

  • Labeling: Clearly mark the container "CONTAINS 5-CHLORO-2-NITROPYRIMIDINE - DO NOT BULK."

Disposal Decision Workflow

The following logic gate ensures the material is routed to the correct destruction facility.

DisposalWorkflow Start Waste Generation (5-Chloro-2-nitropyrimidine) StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Debris Contaminated PPE/Sharps StateCheck->Debris PackSolid 1. Seal in HDPE Container 2. Double Bag 3. Label: 'High Hazard - Nitro' Solid->PackSolid CheckSolvent Check Solvent Compatibility (No Bases/Amines) Liquid->CheckSolvent Bin Place in Yellow/Red Biohazard-Type Bin (Incineration Only) Debris->Bin Pickup Schedule Hazardous Waste Pickup (Specify: Incineration w/ Scrubber) PackSolid->Pickup Segregate Segregate into 'Halogenated Organics' Stream CheckSolvent->Segregate Compatible Quench Consult EHS for Specific Quenching CheckSolvent->Quench Incompatible/Reactive Segregate->Pickup Quench->Pickup Bin->Pickup

Figure 1: Decision logic for segregating and packaging 5-Chloro-2-nitropyrimidine waste streams.

Regulatory & Logistics Compliance

Labeling Requirements

Every container must carry a hazardous waste label including:

  • Full Chemical Name: 5-Chloro-2-nitropyrimidine.[1][6]

  • Hazard Checkboxes: Toxic, Irritant.[1][3][7] Add "Reactive" if the specific batch shows signs of instability.

Destruction Method
  • Primary Method: High-temperature incineration (Rotary Kiln) at >1000°C.[1]

  • Requirement: The facility must have secondary combustion chambers and acid gas scrubbers to neutralize HCl and NOx emissions.

  • Prohibited: Do not dispose of via sanitary sewer, trash, or evaporation.

Emergency Response (Spills)

If a spill occurs during disposal preparation:

  • Evacuate: Clear the immediate area.

  • PPE: Don Nitrile gloves (double layer), lab coat, and safety goggles. Use a half-mask respirator if dust is present.[1]

  • Containment:

    • Solid: Cover with a damp paper towel (water only, no soap/base) to prevent dust generation. Scoop into a waste container.

    • Liquid: Absorb with vermiculite or sand.[1] Do not use paper towels for concentrated liquids if they are potentially nitrated oxidizers (fire risk).[1]

  • Decontamination: Wipe the surface with water and a mild detergent.[1] Collect all wipes as hazardous waste.

References

  • PubChem. (n.d.).[1] Compound Summary: 5-Chloro-2-nitropyrimidine.[1][6][8] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[9] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.